2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O/c1-3-6-7-4(2-5)8-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLQSWULHSLSOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396960 | |
| Record name | 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3914-42-9 | |
| Record name | 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic organic compound that serves as a crucial building block in the synthesis of more complex molecules. Belonging to the 1,3,4-oxadiazole class, a group of five-membered heterocycles containing one oxygen and two nitrogen atoms, this compound is noted for its inherent chemical stability and versatile reactivity. The presence of a reactive chloromethyl group makes it an excellent electrophilic intermediate for introducing the 5-methyl-1,3,4-oxadiazole moiety into various molecular scaffolds. This core structure is a key pharmacophore found in numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] Consequently, this compound is of significant interest to researchers in medicinal chemistry and agrochemical development as a precursor for novel therapeutic agents and pesticides.[1][3]
Physicochemical and Spectral Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.
Core Physicochemical Data
| Property | Value |
| CAS Number | 3914-42-9 |
| Molecular Formula | C₄H₅ClN₂O |
| Molecular Weight | 132.55 g/mol [4] |
| Appearance | Off-white to light yellow solid or solid-liquid mixture |
| Melting Point | 135-137 °C |
| Boiling Point | 211.7 °C (Predicted) |
| Density | 1.291 g/cm³ (Predicted) |
| Flash Point | 81.8 °C |
| pKa | -4.20 (Predicted) |
| LogP | 1.12 |
| Storage | 2-8°C, under inert gas (Nitrogen or Argon) |
Spectral Data
| Technique | Expected Peaks / Signals |
| ¹H NMR | A singlet for the methyl protons (CH₃) and a singlet for the chloromethyl protons (CH₂Cl). |
| ¹³C NMR | Resonances corresponding to the methyl carbon, the chloromethyl carbon, and the two distinct carbons of the oxadiazole ring. |
| IR Spectroscopy | Characteristic peaks for C-H, C=N, and C-O-C stretching vibrations of the oxadiazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. |
Experimental Protocols
The following sections detail a representative protocol for the synthesis and characterization of 2,5-disubstituted-1,3,4-oxadiazoles, which can be adapted for this compound.
Synthesis Protocol: Cyclodehydration of Diacylhydrazines
The most common and established method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazine precursors.[6] This can be achieved using various dehydrating agents, with phosphorus oxychloride (POCl₃) being a frequently used reagent.
Step 1: Synthesis of N-acetyl-N'-chloroacetylhydrazine (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of acetylhydrazide in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).
-
Acylation: Cool the solution in an ice bath (0 °C). Add one equivalent of chloroacetyl chloride dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.
-
Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, the solvent can be removed under reduced pressure. The resulting crude product may be purified by recrystallization or used directly in the next step.
Step 2: Synthesis of this compound
-
Reaction Setup: To the crude N-acetyl-N'-chloroacetylhydrazine from the previous step, add phosphorus oxychloride (POCl₃) in excess. This reaction is often performed neat or in a high-boiling inert solvent.
-
Cyclodehydration: Heat the mixture to reflux for 6-24 hours.[6] The progress of the ring closure should be monitored by TLC.
-
Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to decompose the excess POCl₃.
-
Neutralization and Extraction: Neutralize the acidic solution with a base, such as sodium carbonate or sodium bicarbonate, until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.[6]
Caption: General workflow for the synthesis of the target compound.
Reactivity and Stability
The chemical behavior of this compound is dictated by two primary structural features: the stable 1,3,4-oxadiazole ring and the reactive chloromethyl group.
-
Stability: The 1,3,4-oxadiazole ring is an aromatic heterocycle known for its high thermal and chemical stability.[6][7] This stability makes it a robust scaffold that can withstand a variety of reaction conditions, which is advantageous for its use as a building block in multi-step syntheses.
-
Reactivity: The C-Cl bond in the chloromethyl substituent is the primary site of reactivity. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for a wide range of nucleophilic substitution (Sₙ2) reactions, enabling the facile introduction of various functional groups such as amines, thiols, and alcohols.[8][9] This reactivity is the cornerstone of its utility as a synthetic intermediate.
Caption: Nucleophilic substitution at the chloromethyl group.
Applications in Drug Discovery and Agrochemicals
The 1,3,4-oxadiazole moiety is a recognized "privileged structure" in medicinal chemistry due to its favorable metabolic stability and ability to participate in hydrogen bonding.[10] this compound serves as a key starting material for synthesizing derivatives that exhibit a wide array of biological activities.
-
Antimicrobial Agents: Many derivatives have shown potent activity against various bacterial and fungal strains.[1]
-
Anticancer Agents: The oxadiazole core is present in compounds designed to inhibit cancer cell proliferation.[10][11]
-
Anti-inflammatory and Analgesic Agents: The scaffold has been incorporated into molecules with significant anti-inflammatory and pain-relieving effects.[1]
-
Agrochemicals: Its derivatives are utilized as insecticides, herbicides, and fungicides in agriculture.[1][2]
The synthetic accessibility and the established biological significance of the oxadiazole core ensure that this compound will remain a valuable tool for researchers aiming to develop novel, biologically active compounds.
Caption: Structure-property-application relationships.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds | Scientific.Net [scientific.net]
- 4. scbt.com [scbt.com]
- 5. This compound(3914-42-9) 1H NMR spectrum [chemicalbook.com]
- 6. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buy 3-(Chloromethyl)-1,2,4-oxadiazole | 51791-12-9 [smolecule.com]
- 9. 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole | RUO [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole (CAS 3914-42-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole, a key heterocyclic building block in medicinal and agrochemical research. The document details its physicochemical properties, outlines a robust experimental protocol for its synthesis, and discusses its reactivity and potential applications. This guide is intended to be a valuable resource for scientists engaged in the design and synthesis of novel bioactive molecules.
Introduction
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound (CAS 3914-42-9) serves as a versatile bifunctional reagent, incorporating the stable 1,3,4-oxadiazole core with a reactive chloromethyl group. This combination allows for its facile integration into larger, more complex molecules, making it a valuable intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1]
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3914-42-9 | [3] |
| Molecular Formula | C₄H₅ClN₂O | [3] |
| Molecular Weight | 132.55 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 135-137 °C | [4] |
| Boiling Point | 211.7 °C at 760 mmHg | [4] |
| Density | 1.291 g/cm³ | [4] |
| InChI Key | KJLQSWULHSLSOM-UHFFFAOYSA-N | [5] |
| SMILES | CC1=NN=C(O1)CCl | [5] |
Table 2: Representative Spectroscopic Data of Structurally Similar 2-(Chloromethyl)-5-aryl-1,3,4-oxadiazoles
| Data Type | Representative Peak Assignments (Aryl = 4-methoxyphenyl) | Source(s) |
| ¹H NMR | δ 7.35-6.83 (m, 4H, Ar-H), 4.64 (s, 2H, -CH₂Cl), 3.73 (s, 3H, -OCH₃) | [6] |
| ¹³C NMR | Predicted: Oxadiazole carbons (C2, C5) ~162-165 ppm; -CH₂Cl ~35-40 ppm; -CH₃ ~10-15 ppm | [7][8] |
| IR (KBr, cm⁻¹) | ~3023 (Ar-H), ~1610 (C=N), ~1171 (=C-O-C=) | [6] |
| Mass Spec (m/z) | 224.5 [M⁺] for C₁₀H₉ClN₂O₂ | [6] |
Note: Predicted ¹³C NMR values are based on spectral data of other 2,5-disubstituted 1,3,4-oxadiazoles.
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving the formation of a diacylhydrazine intermediate followed by cyclodehydration.
Synthesis of N'-Acetyl-2-chloroacetohydrazide (Intermediate)
Materials:
-
Acetohydrazide
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Dioxane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve acetohydrazide in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equimolar amount of chloroacetyl chloride to the cooled solution, followed by the dropwise addition of the base.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature, continuing to stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by filtration to remove the salt byproduct, followed by removal of the solvent under reduced pressure. The crude product can be purified by recrystallization.
Cyclodehydration to this compound
Materials:
-
N'-Acetyl-2-chloroacetohydrazide
-
Dehydrating agent (e.g., Phosphorus oxychloride (POCl₃), Thionyl chloride (SOCl₂), Burgess reagent)
-
Anhydrous solvent (e.g., Acetonitrile, Dioxane)
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend or dissolve the N'-Acetyl-2-chloroacetohydrazide intermediate in the anhydrous solvent.
-
Slowly add the dehydrating agent (e.g., POCl₃) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours (4-12 hours), monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into cold water to quench the excess dehydrating agent.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).[9]
Reactivity and Synthetic Applications
The primary reactive site of this compound is the chloromethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, making it a valuable synthon in drug discovery.
Diagram 1: General Synthetic Pathway for this compound
Caption: Synthetic route to the target compound.
Diagram 2: Reactivity of the Chloromethyl Group
Caption: Nucleophilic substitution at the chloromethyl position.
Applications in Drug Discovery and Agrochemicals
The 1,3,4-oxadiazole ring is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[4] The title compound is a key intermediate in the synthesis of more complex molecules with potential biological activity.
-
Pharmaceuticals: It is used as a building block for creating compounds with potential antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[1] The reactive chloromethyl group allows for the attachment of this scaffold to various pharmacophores.
-
Agrochemicals: The 1,3,4-oxadiazole core is present in some pesticides. This compound can be utilized in the synthesis of new agrochemicals with potential herbicidal or insecticidal properties.[1]
Diagram 3: Workflow for Utilizing the Compound in Drug Discovery
Caption: Drug discovery workflow.
Safety and Handling
This compound is classified as acutely toxic if swallowed (GHS06).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its straightforward synthesis and the reactivity of the chloromethyl group make it an attractive starting material for researchers in the fields of drug discovery and agrochemical development. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a practical resource for the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 1H and 13C NMR Spectral Analysis of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the synthesis, characterization, and application of oxadiazole derivatives in drug discovery and development.
Chemical Structure and NMR Data
The chemical structure of this compound is presented below, with atoms numbered for NMR assignment purposes.
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound with atom numbering for NMR assignments.
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and are intended to provide expected values for experimental verification.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ | ~2.6 | Singlet | 3H |
| CH₂Cl | ~4.8 | Singlet | 2H |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| C H₃ | ~11 |
| C H₂Cl | ~35 |
| C 5 | ~163 |
| C 2 | ~165 |
Experimental Protocol for NMR Analysis
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
2.1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the compound and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).
-
Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any solid particles.
-
Tube Capping: Securely cap the NMR tube to prevent solvent evaporation.
2.2. NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Receiver Gain: Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons.
-
Spectral Width: A range of -2 to 12 ppm is generally sufficient.
-
Temperature: Room temperature (e.g., 298 K).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
Receiver Gain: Adjust automatically or manually.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width: A range of 0 to 220 ppm is standard for most organic molecules.
-
Decoupling: Broadband proton decoupling during acquisition.
-
Temperature: Room temperature (e.g., 298 K).
2.3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform on the Free Induction Decay (FID) data.
-
Phase Correction: Manually or automatically correct the phase of the resulting spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If an internal standard is not used, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectral data of this compound.
Diagram 2: NMR Experimental Workflow
Caption: A flowchart illustrating the key stages of NMR data acquisition and analysis.
An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for spectral interpretation.
Introduction to this compound
This compound is a disubstituted derivative of the 1,3,4-oxadiazole core. The 1,3,4-oxadiazole ring is a privileged scaffold in drug discovery, known for a wide range of biological activities. The presence of a chloromethyl group provides a reactive site for further molecular elaboration, making it a valuable synthetic intermediate. FT-IR spectroscopy is a fundamental analytical technique for the structural elucidation and characterization of such novel compounds.
Predicted FT-IR Spectral Data
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| C-H (in CH₃) | Asymmetric & Symmetric Stretching | 2950 - 3000 | Medium-Weak |
| C-H (in CH₂Cl) | Asymmetric & Symmetric Stretching | 2850 - 2970 | Medium-Weak |
| C=N (Oxadiazole Ring) | Stretching | 1607 - 1625 | Strong |
| C=C (Aromatic-like ring) | Stretching | 1539 - 1570 | Medium |
| C-O-C (Oxadiazole Ring) | Asymmetric Stretching | 1238 - 1249 | Strong |
| C-O (Oxadiazole Ring) | Stretching | 1020 - 1070 | Medium |
| C-N (Oxadiazole Ring) | Stretching | 960 - 980 | Medium |
| C-Cl (Chloromethyl) | Stretching | 650 - 850 | Strong |
Note: The exact peak positions can be influenced by the electronic environment and physical state of the sample.
Experimental Protocol for FT-IR Spectrum Acquisition
The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid organic compound like this compound using the KBr pellet method.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Potassium bromide (KBr), spectroscopy grade
-
Spatula
-
Sample of this compound
-
Infrared lamp (optional, for drying)
Procedure:
-
Sample Preparation:
-
Thoroughly clean and dry the agate mortar and pestle.
-
Weigh approximately 1-2 mg of the this compound sample.
-
Add approximately 100-200 mg of spectroscopy-grade KBr to the mortar.
-
Gently grind the sample and KBr together until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.
-
-
Pellet Formation:
-
Carefully transfer a portion of the powdered mixture into the pellet-forming die.
-
Distribute the powder evenly within the die.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment. This will account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a wavenumber range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum should be baseline-corrected and normalized.
-
Peak picking algorithms can be used to identify the precise wavenumbers of the absorption bands.
-
Visualizing the Analysis Workflow and Molecular Structure
The following diagrams, generated using Graphviz, illustrate the logical workflow for FT-IR spectral analysis and the key functional groups of the target molecule.
Caption: Workflow for FT-IR Spectrum Analysis.
Caption: Key Functional Groups for FT-IR Analysis.
Conclusion
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The strong C=N and C-O-C stretching vibrations are indicative of the 1,3,4-oxadiazole ring, while the presence of absorptions in the C-H stretching and C-Cl stretching regions will confirm the methyl and chloromethyl substituents, respectively. This guide provides the foundational knowledge for researchers to accurately acquire, interpret, and report the FT-IR spectral data for this and related compounds, facilitating its proper identification and use in further research and development.
An In-depth Technical Guide on the X-ray Crystal Structure of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While a publicly available single-crystal X-ray structure for this specific compound is not currently available in crystallographic databases, this document outlines the established synthetic routes, provides a detailed protocol for its X-ray crystallographic analysis, and presents representative crystallographic data from closely related analogs to offer valuable insights for researchers in the field.
Synthesis of this compound
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process in organic chemistry. The primary route to this compound involves the cyclization of an appropriate acylhydrazide. A general and efficient method is the reaction of chloroacetylhydrazide with a suitable acetylating agent, followed by dehydrative cyclization.
Experimental Protocol: Synthesis
A common synthetic approach involves the following steps:
-
Preparation of Chloroacetylhydrazide: Hydrazine hydrate is reacted with ethyl chloroacetate in a suitable solvent like ethanol. The resulting chloroacetylhydrazide precipitates and can be purified by recrystallization.
-
Acylation of Chloroacetylhydrazide: The chloroacetylhydrazide is then reacted with an acetylating agent, such as acetic anhydride or acetyl chloride, to form the corresponding N-acetyl-N'-chloroacetylhydrazine.
-
Dehydrative Cyclization: The resulting diacylhydrazine is subjected to dehydrative cyclization to form the 1,3,4-oxadiazole ring. Common dehydrating agents for this step include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or Burgess reagent. The reaction is typically carried out in an inert solvent under reflux.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield pure this compound.
The progress of the reaction can be monitored by thin-layer chromatography (TLC), and the structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
X-ray Crystallography Workflow
The determination of the single-crystal X-ray structure of this compound would follow a standard crystallographic workflow. This process is crucial for unambiguously determining the three-dimensional arrangement of atoms and understanding intermolecular interactions in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof).
-
Crystal Mounting and Data Collection: A suitable crystal is selected and mounted on a goniometer head. X-ray diffraction data are collected using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
The following diagram illustrates the general workflow for X-ray crystal structure determination.
An In-depth Technical Guide on the Solubility of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole in common organic solvents. Due to the limited availability of specific experimental data in publicly accessible literature, this document combines theoretical predictions based on the compound's structure, qualitative solubility information from related 1,3,4-oxadiazole derivatives, and detailed experimental protocols for determining solubility.
Introduction to this compound
This compound is a heterocyclic compound featuring a 1,3,4-oxadiazole ring, which is a common scaffold in medicinal chemistry. The 1,3,4-oxadiazole moiety is known for its chemical stability and diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The substituents at the 2- and 5-positions of the oxadiazole ring play a crucial role in determining the molecule's overall physicochemical properties, including its solubility. The presence of a polar oxadiazole ring and a chloromethyl group suggests a degree of polarity, which influences its solubility in various organic solvents.
Predicted and Observed Solubility Profile
Based on the structure of this compound, which contains a small alkyl group and a polar chloromethyl group, a qualitative solubility profile in common organic solvents can be predicted.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents at Ambient Temperature
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Hexane | 0.1 | Insoluble | As a nonpolar solvent, hexane is unlikely to dissolve the polar this compound. |
| Toluene | 2.4 | Slightly Soluble | The low polarity of toluene suggests limited solvation of the target compound. |
| Dichloromethane (DCM) | 3.1 | Soluble | DCM is a versatile solvent capable of dissolving a wide range of organic compounds, including those with moderate polarity.[2] |
| Ethyl Acetate | 4.4 | Soluble | Ethyl acetate's moderate polarity should facilitate the dissolution of the compound. |
| Acetone | 5.1 | Soluble | Acetone is a polar aprotic solvent that is expected to be a good solvent for this compound. |
| Ethanol | 5.2 | Soluble | The polar protic nature of ethanol should allow for favorable interactions with the oxadiazole ring and chloromethyl group. |
| Methanol | 5.1 | Soluble | Similar to ethanol, methanol is a polar protic solvent and is expected to be a good solvent for 1,3,4-oxadiazole derivatives.[3] |
| Dimethylformamide (DMF) | 6.4 | Very Soluble | DMF is a highly polar aprotic solvent known to dissolve a wide range of organic compounds, including many heterocyclic systems.[4] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving many poorly soluble compounds and is a common solvent for 1,3,4-oxadiazole derivatives.[3][5] |
Experimental Protocol for Solubility Determination
A precise understanding of a compound's solubility requires empirical determination. The following section details a standard experimental methodology for quantifying the solubility of this compound.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.45 µm)
-
Volumetric flasks and pipettes
3.2. Experimental Workflow
The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.
Caption: Experimental workflow for solubility determination.
3.3. Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them on an orbital shaker or use a magnetic stirrer.
-
Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 to 72 hours) to reach equilibrium.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter (0.45 µm) to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer to generate a calibration curve.
-
Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is expressed in units such as mg/mL or mol/L.
-
-
Data Reporting:
-
Perform each solubility measurement in triplicate to ensure accuracy and precision.
-
Report the average solubility value along with the standard deviation for each solvent at the specified temperature.
-
Logical Relationships in Solubility Prediction
The prediction of solubility is based on the principle of "like dissolves like". The following diagram illustrates the logical relationships between molecular properties and solubility.
Caption: Factors influencing the solubility of a compound.
This guide provides a framework for understanding and determining the solubility of this compound. For drug development and research applications, it is highly recommended to perform experimental validation of the solubility in relevant solvent systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
Molecular Orbital Analysis of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole: A Technical Overview for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular orbital characteristics of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental or computational studies on this specific molecule, this paper synthesizes data from structurally analogous 1,3,4-oxadiazole derivatives to forecast its electronic properties. The analysis focuses on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial in determining the molecule's reactivity, stability, and potential as a pharmacophore. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the quantum chemical properties of this class of compounds.
Introduction
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable metabolic stability and ability to participate in various intermolecular interactions.[1][2] The title compound, this compound, combines this heterocyclic core with a reactive chloromethyl group and a simple methyl substituent. Understanding the electronic structure of this molecule is paramount for predicting its behavior in biological systems and for designing novel derivatives with enhanced therapeutic profiles.
Molecular Orbital (MO) theory provides a powerful framework for describing the electronic structure and reactivity of molecules.[3] The energies and distributions of the HOMO and LUMO, in particular, offer insights into a molecule's electron-donating and -accepting capabilities, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[4][5]
This guide will present a theoretical molecular orbital analysis of this compound, leveraging computational data from closely related analogues. It will also outline generalized experimental and computational protocols for the synthesis and analysis of such compounds.
Theoretical Molecular Orbital Properties
The electronic properties of this compound are dictated by the interplay of the electron-withdrawing 1,3,4-oxadiazole ring and the substituents at the 2 and 5 positions. The lone pairs on the oxygen and nitrogen atoms of the oxadiazole ring are expected to contribute significantly to the higher energy occupied molecular orbitals. The π-system of the heterocyclic ring will also play a crucial role in defining the frontier orbitals.
The chloromethyl group at the 2-position is an electrophilic site, and its influence on the LUMO is of particular interest for understanding potential reactions with biological nucleophiles. The methyl group at the 5-position is a weak electron-donating group, which will have a modest effect on the energy of the HOMO.
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to donate electrons. For this compound, the HOMO is anticipated to be localized primarily on the 1,3,4-oxadiazole ring, with contributions from the p-orbitals of the nitrogen and oxygen atoms.
The LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's ability to accept electrons. The LUMO of the title compound is expected to have significant contributions from the π* orbitals of the oxadiazole ring and the σ* orbital of the C-Cl bond in the chloromethyl group, making this region susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's stability. A larger gap implies higher kinetic stability and lower chemical reactivity.[4][6]
Data from Analogous Compounds
Due to the lack of specific data for this compound, this section presents computational data for structurally related 2,5-disubstituted 1,3,4-oxadiazole derivatives. These values provide a reasonable approximation of the expected electronic properties of the title compound. The data presented here is derived from Density Functional Theory (DFT) calculations, a common computational method for studying the electronic structure of molecules.[7][8]
| Compound Name | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method | Reference |
| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | DFT/B3LYP/6-311++G(d,p) | [4] |
| Representative 2,5-disubstituted-1,3,4-oxadiazole | Data not available in search results | Data not available in search results | Data not available in search results | DFT | [6][9] |
Note: The table is populated with available data. The absence of specific values for other simple alkyl/haloalkyl-substituted oxadiazoles in the search results limits a more direct comparison.
Based on the data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, we can infer that this compound will also possess a relatively large HOMO-LUMO gap, suggesting good kinetic stability. The precise energy levels will be influenced by the specific electronic effects of the methyl and chloromethyl groups.
Experimental and Computational Protocols
General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines.[10] For the title compound, a plausible synthesis would start from the corresponding acid hydrazide and acyl chloride, followed by cyclodehydration.
A generalized protocol is as follows:
-
Formation of Diacylhydrazine: React an appropriate acid hydrazide (e.g., acethydrazide) with an acyl chloride (e.g., chloroacetyl chloride) in a suitable solvent to form the corresponding 1,2-diacylhydrazine.
-
Cyclodehydration: Treat the diacylhydrazine with a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or Burgess reagent to effect the cyclization to the 1,3,4-oxadiazole ring.[2][10][11]
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography.
The structure of the synthesized compound is typically confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[12][13]
Computational Methodology for Molecular Orbital Analysis
Computational chemistry provides essential tools for elucidating the electronic structure of molecules.[14] Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for organic molecules.[15]
A typical workflow for molecular orbital analysis includes:
-
Structure Optimization: The 3D structure of the molecule is first optimized to find its lowest energy conformation. This is typically done using a suitable level of theory and basis set, for example, B3LYP/6-31G(d).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum.
-
Molecular Orbital Calculation: The energies and spatial distributions of the molecular orbitals, including HOMO and LUMO, are then calculated.
-
Analysis of Electronic Properties: From the molecular orbital data, various electronic properties such as the HOMO-LUMO gap, ionization potential, electron affinity, and molecular electrostatic potential (MEP) can be determined to predict reactivity and intermolecular interactions.[13]
Visualizations
Caption: General workflow for the synthesis and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ajchem-a.com [ajchem-a.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, molecular structure, Hirshfeld surface, energy framework and DFT studies of 1,3,4 oxadiazole derivative [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fiveable.me [fiveable.me]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole from Chloroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole, a valuable heterocyclic compound, starting from chloroacetic acid. The document details the necessary experimental protocols, presents key quantitative data in a structured format, and visualizes the synthetic workflow for enhanced clarity.
Introduction
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The target molecule, this compound (CAS 3914-42-9), incorporates reactive sites that make it a versatile building block for the synthesis of more complex pharmaceutical agents. This guide outlines a reliable two-step synthetic route commencing with precursors derivable from chloroacetic acid.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the formation of an N'-acetyl-2-chloroacetohydrazide intermediate. This is followed by a cyclodehydration reaction to yield the final 1,3,4-oxadiazole ring.
The overall synthetic transformation can be visualized as follows:
Caption: High-level overview of the two-step synthesis.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for the intermediate and final product is provided below for easy reference and comparison.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| N'-acetyl-2-chloroacetohydrazide | 4002-21-5 | C₄H₇ClN₂O₂ | 150.56 | White to off-white solid |
| This compound | 3914-42-9 | C₄H₅ClN₂O | 132.55 | Solid |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ ppm) | IR (cm⁻¹) |
| N'-acetyl-2-chloroacetohydrazide | Data not available in searched literature. | Key peaks expected around 3200-3300 (N-H stretch), 1650-1700 (C=O stretch, amide). |
| This compound | (CDCl₃): δ 4.75 (s, 2H, -CH₂Cl), 2.55 (s, 3H, -CH₃)[1] | Key peaks expected around 1620 (C=N stretch), 1560 (N-N stretch), 1070 (C-O-C stretch), 750 (C-Cl stretch). |
Experimental Protocols
Detailed methodologies for the synthesis are provided below. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of N'-acetyl-2-chloroacetohydrazide (Intermediate)
This procedure involves the acylation of acetic hydrazide with chloroacetyl chloride. Acetic hydrazide can be prepared from the reaction of ethyl acetate with hydrazine hydrate.
Materials:
-
Acetic hydrazide (1.0 eq)
-
Chloroacetyl chloride (1.05 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine) (1.1 eq)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetic hydrazide in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base to the solution while stirring.
-
Add a solution of chloroacetyl chloride in the anhydrous solvent dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture may be filtered to remove the salt byproduct. The filtrate is then concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N'-acetyl-2-chloroacetohydrazide as a solid.
Step 2: Synthesis of this compound (Final Product)
This step involves the cyclodehydration of the diacylhydrazine intermediate using a strong dehydrating agent such as phosphorus oxychloride.[2]
Materials:
-
N'-acetyl-2-chloroacetohydrazide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (excess, can act as both reagent and solvent)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, carefully add N'-acetyl-2-chloroacetohydrazide to an excess of phosphorus oxychloride.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC.[3][4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7-8.
-
The product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization to obtain the final product.
Experimental Workflow Visualization
The detailed workflow for the synthesis is illustrated in the following diagram.
Caption: Detailed workflow for the synthesis of the target compound.
Conclusion
This guide provides a robust and detailed framework for the synthesis of this compound. The described two-step protocol, involving the formation and subsequent cyclodehydration of an N'-acetyl-2-chloroacetohydrazide intermediate, is a common and effective method for accessing 2,5-disubstituted-1,3,4-oxadiazoles. The provided data and visualizations aim to support researchers in the successful replication and potential optimization of this synthetic route for applications in drug discovery and development.
References
- 1. This compound(3914-42-9) 1H NMR spectrum [chemicalbook.com]
- 2. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Synthetic Routes to 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole and its derivatives. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, making the synthesis of its derivatives a key focus in drug discovery and development.
Introduction
1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This structural motif is found in numerous therapeutic agents due to its favorable metabolic stability and ability to participate in hydrogen bonding. The 2-(chloromethyl)-5-substituted-1,3,4-oxadiazole core, in particular, serves as a versatile building block for the synthesis of more complex molecules with potential pharmacological applications. The chloromethyl group provides a reactive handle for further functionalization, allowing for the exploration of a broad chemical space in the development of new drug candidates.
The primary synthetic strategy for 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazine precursors. This method is widely applicable and can be achieved using various dehydrating agents. This document will focus on a common and effective two-step synthesis of this compound.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process:
-
Formation of the Diacylhydrazide Intermediate: Reaction of acetohydrazide with chloroacetyl chloride to form N'-acetyl-2-chloroacetohydrazide.
-
Cyclodehydration: Intramolecular cyclization of the diacylhydrazide intermediate to yield the this compound ring.
This synthetic approach is robust and can be adapted for the synthesis of various 5-substituted derivatives by starting with the appropriate acyl hydrazide.
Experimental Protocols
Protocol 1: Synthesis of N'-acetyl-2-chloroacetohydrazide (Intermediate)
This protocol describes the synthesis of the key diacylhydrazine intermediate.
Materials:
-
Acetohydrazide
-
Chloroacetyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (TEA) or other suitable base
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve acetohydrazide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.1 eq) to the stirred solution.
-
In a separate dropping funnel, prepare a solution of chloroacetyl chloride (1.05 eq) in anhydrous THF.
-
Add the chloroacetyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N'-acetyl-2-chloroacetohydrazide as a solid.
Protocol 2: Synthesis of this compound
This protocol details the cyclodehydration of the diacylhydrazide intermediate to form the final product.
Materials:
-
N'-acetyl-2-chloroacetohydrazide
-
Phosphorus oxychloride (POCl₃) or other dehydrating agents (e.g., Burgess reagent, thionyl chloride)
-
Anhydrous solvent (e.g., acetonitrile, dioxane)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Ice water
-
Extraction funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Column chromatography setup (optional, for purification)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend N'-acetyl-2-chloroacetohydrazide (1.0 eq) in an anhydrous solvent such as acetonitrile.
-
Carefully add phosphorus oxychloride (2.0-6.0 eq) to the suspension. Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/heptane) to afford pure this compound.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 2-(chloromethyl)-5-substituted-1,3,4-oxadiazole derivatives based on literature precedents for similar compounds.[1][2]
| 5-Substituent | Intermediate | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl | N'-acetyl-2-chloroacetohydrazide | POCl₃ | Acetonitrile | 80 | 4-5 | 50-53 |
| 3-Hydroxyphenyl | N'-(2-chloroacetyl)-3-hydroxybenzohydrazide | Burgess Reagent | Dioxane | 100 | 16 | 85 |
| 4-Sulfamoylphenyl | 4-(2-(2-chloroacetyl)hydrazine-1-carbonyl)benzenesulfonamide | POCl₃ | - | 80 | 12 | Not specified |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the two-step synthesis of this compound.
Applications in Drug Development
Derivatives of this compound are of significant interest to the pharmaceutical industry. The inherent biological activity of the 1,3,4-oxadiazole core, combined with the ability to introduce diverse functionalities via the chloromethyl group, allows for the creation of large libraries of compounds for high-throughput screening. These compounds have been investigated for a variety of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. The synthetic routes outlined in this document provide a foundational methodology for researchers and scientists to access these valuable molecular scaffolds for further drug discovery and development efforts.
References
- 1. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole is a key synthetic intermediate, serving as a potent electrophile for the introduction of the 5-methyl-1,3,4-oxadiazol-2-ylmethyl moiety into various molecules. The chloromethyl group is highly activated towards nucleophilic displacement, facilitating the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds via Sₙ2 reactions. These reactions enable the synthesis of diverse compound libraries for screening in drug discovery and development programs.[4][5]
General Reaction Principle
The core transformation involves the displacement of the chloride leaving group from the methylene carbon by a nucleophile. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.
Caption: General Sₙ2 reaction of this compound.
Experimental Protocols
General Considerations
-
Safety: this compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.
-
Reagents: All reagents and solvents should be of appropriate purity and dried if necessary, as the presence of water can lead to side reactions.
-
Reaction Monitoring: Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) on silica gel plates.
-
Work-up and Purification: Standard aqueous work-up procedures are typically used to isolate the crude product. Purification is generally achieved by column chromatography on silica gel or by recrystallization.[6][7]
Protocol 1: Synthesis with N-Nucleophiles (e.g., Piperazines, Amines)
This protocol describes the synthesis of N-substituted derivatives, which are common in compounds targeting various biological pathways.[8] The reaction of 2-(chloromethyl)-1,3,4-oxadiazole derivatives with amines is a key step in synthesizing potential anticancer agents.[4]
Reaction Scheme: this compound + R₂NH → 2-((R₂N)methyl)-5-methyl-1,3,4-oxadiazole
Materials:
-
This compound (1.0 eq)
-
Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Pyridine (3.0 eq)[7][8]
-
Solvent: Anhydrous Tetrahydrofuran (THF), Acetonitrile (ACN), or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water and Brine
Procedure:
-
In a round-bottom flask, dissolve the amine or piperazine derivative (1.1 eq) and base (e.g., K₂CO₃, 2.0 eq) in the chosen anhydrous solvent (e.g., ACN).
-
Add a solution of this compound (1.0 eq) in the same solvent to the mixture.
-
Stir the reaction mixture at room temperature or heat to 60-80°C. A study on a similar substrate found that reactions proceeded well at room temperature over 16 hours when using pyridine as a base in THF.[8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in heptane or hexane.[8]
Protocol 2: Synthesis with O-Nucleophiles (e.g., Phenols)
The formation of ether linkages via Williamson ether synthesis is a fundamental transformation. This protocol can be used to synthesize aryl ether derivatives of the oxadiazole core.
Reaction Scheme: this compound + Ar-OH → 2-((Ar-O)methyl)-5-methyl-1,3,4-oxadiazole
Materials:
-
This compound (1.0 eq)
-
Phenol derivative (1.1 eq)
-
Base: Sodium Hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated Ammonium Chloride (NH₄Cl) solution, Water, and Brine
Procedure:
-
Caution: Handle NaH with extreme care. It is highly flammable and reacts violently with water.
-
To a stirred suspension of NaH (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the phenol derivative (1.1 eq) in THF dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to form the sodium phenoxide.
-
Add a solution of this compound (1.0 eq) in THF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. A similar reaction was found to proceed well under these conditions.[8]
-
Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis with S-Nucleophiles (e.g., Thiols)
Thioether derivatives of heterocyclic compounds are of significant interest for their biological activities.[9] This protocol outlines a general method for their synthesis.
Reaction Scheme: this compound + R-SH → 2-((R-S)methyl)-5-methyl-1,3,4-oxadiazole
Materials:
-
This compound (1.0 eq)
-
Thiol derivative (1.1 eq)
-
Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Triethylamine (Et₃N, 1.5 eq)
-
Solvent: Acetone, Dimethylformamide (DMF), or Acetonitrile (ACN)
-
Ethyl acetate
-
Water and Brine
Procedure:
-
In a round-bottom flask, dissolve the thiol derivative (1.1 eq) and base (e.g., K₂CO₃, 2.0 eq) in the chosen solvent (e.g., acetone).
-
Add this compound (1.0 eq) to the solution.
-
Stir the mixture at room temperature for 4-12 hours.[6]
-
Monitor the reaction progress by TLC.
-
After completion, filter off the solid base and wash it with the solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Caption: A typical experimental workflow for nucleophilic substitution.
Data Presentation: Reaction Examples
The following table summarizes quantitative data from literature for nucleophilic substitution reactions on similar 2-(chloromethyl)-1,3,4-oxadiazole scaffolds.
| Entry | Nucleophile | Base/Solvent | Conditions | Yield (%) | Reference |
| 1 | 1-(4-(Trifluoromethyl)phenyl)piperazine | Pyridine / THF | Room Temp, 16h | 88 | [8] |
| 2 | 1-(4-Chlorophenyl)piperazine | Pyridine / THF | Room Temp, 16h | 85 | [8] |
| 3 | 1-(4-Fluorophenyl)piperazine | Pyridine / THF | Room Temp, 16h | 82 | [8] |
| 4 | Morpholine | K₂CO₃ / DMF | 80 °C, 5h | 88 | |
| 5 | N-Methylpiperazine | K₂CO₃ / DMF | 80 °C, 5h | 85 | |
| 6 | Diethylamine | K₂CO₃ / DMF | 80 °C, 5h | 76 | [4] |
Note: Reactions in entries 1-3 were performed on 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol. Reactions in entries 4-6 were performed on 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive reagents or base | Use fresh, high-purity nucleophile and base. Ensure solvent is anhydrous. |
| Insufficient reaction time/temperature | Increase reaction time and/or temperature incrementally while monitoring by TLC. | |
| Formation of Side Products | Reaction temperature too high | Lower the reaction temperature. |
| Presence of moisture | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere. | |
| Difficulty in Purification | Co-elution of product and starting material | Optimize the eluent system for column chromatography (e.g., change solvent polarity). |
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijper.org [ijper.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and antimicrobial evaluation of novel agents derived from 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole. The protocols outlined below describe the conversion of the versatile chloromethyl starting material into key intermediates, followed by their derivatization to generate libraries of compounds with potential antimicrobial activity.
Introduction
The 1,3,4-oxadiazole moiety is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The starting material, this compound, offers a reactive handle for introducing diverse functionalities, making it an attractive scaffold for the development of new antimicrobial agents to combat the growing challenge of drug-resistant pathogens. This document details the synthetic pathways to generate Schiff bases and thioether derivatives from this starting material and provides protocols for their antimicrobial screening.
Synthetic Pathways
The overall synthetic strategy involves a two-step process. First, the chloromethyl group of the starting material is converted into more versatile intermediates, namely an amine or a thiol. These intermediates are then used to synthesize a variety of derivatives, such as Schiff bases and thioethers, which are subsequently evaluated for their antimicrobial properties.
Caption: Synthetic workflow for the preparation of antimicrobial agents.
Experimental Protocols
Protocol 1: Synthesis of 2-(Aminomethyl)-5-methyl-1,3,4-oxadiazole (Intermediate C)
This protocol describes a two-step synthesis of the key amine intermediate.
Step 1: Synthesis of 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole (B)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Reagent: Add sodium azide (NaN₃, 1.2 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture at 60-70 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Reduction to 2-(Aminomethyl)-5-methyl-1,3,4-oxadiazole (C)
-
Reaction Setup: Dissolve the synthesized 2-(azidomethyl)-5-methyl-1,3,4-oxadiazole (1.0 eq.) in a suitable solvent like methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of a reducing agent, such as palladium on carbon (Pd/C) or triphenylphosphine.
-
Reaction Conditions: Stir the reaction mixture under a hydrogen atmosphere (for catalytic hydrogenation) or at room temperature (for Staudinger reduction with triphenylphosphine followed by hydrolysis). Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, filter the catalyst (if using Pd/C) and concentrate the filtrate. The crude amine can be purified by column chromatography or crystallization.
Protocol 2: Synthesis of Schiff Bases (D)
-
Reaction Setup: Dissolve 2-(aminomethyl)-5-methyl-1,3,4-oxadiazole (1.0 eq.) in a suitable solvent like absolute ethanol.
-
Addition of Aldehyde: Add the desired aromatic aldehyde (1.0-1.1 eq.) to the solution.
-
Catalyst: Add a few drops of glacial acetic acid as a catalyst.
-
Reaction Conditions: Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture. The precipitated Schiff base can be collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent.
Protocol 3: Synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol (Intermediate F)
This protocol outlines the synthesis of the thiol intermediate, which is a precursor for thioether derivatives.
Step 1: Synthesis of S-((5-methyl-1,3,4-oxadiazol-2-yl)methyl) Carbothioate (E)
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a polar aprotic solvent like acetone or DMF.
-
Reagent Addition: Add potassium thiocyanate (KSCN, 1.1 eq.).
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Step 2: Hydrolysis to 5-Methyl-1,3,4-oxadiazole-2-thiol (F)
-
Reaction Setup: Dissolve the carbothioate intermediate (1.0 eq.) in an alcoholic solution of a base (e.g., potassium hydroxide in ethanol).
-
Reaction Conditions: Reflux the mixture for 2-4 hours.
-
Work-up: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the thiol.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent.
Protocol 4: Synthesis of Thioether Derivatives (G)
-
Reaction Setup: In a suitable solvent like ethanol or DMF, dissolve 5-methyl-1,3,4-oxadiazole-2-thiol (1.0 eq.) and a base such as potassium carbonate or sodium ethoxide.
-
Addition of Halide: Add the desired alkyl or aryl halide (1.0-1.1 eq.) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for 2-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Pour the reaction mixture into water. The precipitated thioether can be collected by filtration, washed with water, and recrystallized.
Antimicrobial Activity Screening
The synthesized compounds should be screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi.
Protocol 5: Minimum Inhibitory Concentration (MIC) Determination
-
Microorganisms: Use standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).
-
Method: The broth microdilution method is recommended.
-
Procedure: a. Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in 96-well microtiter plates. b. Inoculate each well with a standardized suspension of the test microorganism. c. Include positive controls (broth with microorganism and a standard antibiotic like Ciprofloxacin for bacteria and Fluconazole for fungi) and negative controls (broth with microorganism and solvent). d. Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Data Interpretation: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
The antimicrobial activity data should be summarized in a clear and structured table for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Synthesized Compounds (µg/mL)
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| Schiff Bases | ||||||
| Compound D1 | ||||||
| Compound D2 | ||||||
| ... | ||||||
| Thioethers | ||||||
| Compound G1 | ||||||
| Compound G2 | ||||||
| ... | ||||||
| Ciprofloxacin | N/A | N/A | ||||
| Fluconazole | N/A | N/A | N/A | N/A |
N/A: Not Applicable
Logical Relationships in Synthesis
The synthesis of the target antimicrobial agents follows a logical progression from the starting material to the final products, with key intermediates enabling the diversification of the molecular library.
Caption: Logical flow from starting material to final products.
Conclusion
These application notes provide a comprehensive guide for the synthesis and antimicrobial evaluation of novel compounds derived from this compound. By following these protocols, researchers can efficiently generate and screen a library of potential antimicrobial agents, contributing to the discovery of new therapeutics to address the critical need for effective treatments against infectious diseases. The provided diagrams and structured data presentation are intended to facilitate a clear understanding of the experimental workflow and the analysis of results.
Application Notes and Protocols: The Utility of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents exhibiting diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Among the various substituted oxadiazoles, 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole serves as a pivotal and versatile synthetic intermediate. Its utility stems from the reactive chloromethyl group, which allows for facile introduction of various pharmacophores and functionalities through nucleophilic substitution reactions. This reactivity enables the generation of large, diverse libraries of compounds for biological screening, making it a valuable building block in the drug discovery and development pipeline.
This document provides detailed application notes on the synthesis and derivatization of this compound and protocols for the synthesis of its derivatives with potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from acetyl hydrazide. The first step involves the acylation of acetyl hydrazide with chloroacetyl chloride to form the corresponding diacylhydrazine intermediate. Subsequent cyclodehydration of this intermediate, commonly using a dehydrating agent like phosphorus oxychloride, yields the target this compound.
Caption: General synthetic scheme for this compound.
Application in the Synthesis of Bioactive Molecules
The primary application of this compound in medicinal chemistry is as a reactive intermediate for the synthesis of more complex molecules with potential therapeutic value. The chlorine atom of the chloromethyl group is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the covalent attachment of diverse chemical moieties, including amines, thiols, and phenols, leading to the generation of libraries of 2,5-disubstituted 1,3,4-oxadiazole derivatives.
Application Notes and Protocols: Click Chemistry Applications of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole in click chemistry, specifically for the synthesis of novel 1,2,3-triazole-1,3,4-oxadiazole hybrid molecules. These hybrids have shown significant potential in medicinal chemistry, particularly as anticancer and antimicrobial agents. The protocols outlined below detail the conversion of the chloromethyl starting material to a key azide intermediate, followed by its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Introduction
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. When coupled with a 1,2,3-triazole ring via click chemistry, the resulting hybrid molecules often exhibit enhanced pharmacological properties. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, offering high yields, regioselectivity, and a broad tolerance of functional groups, making it an ideal method for generating libraries of novel compounds for drug discovery.[1][2][]
This document provides detailed protocols for the synthesis of 2-(azidomethyl)-5-methyl-1,3,4-oxadiazole and its subsequent use in CuAAC reactions to generate a variety of 1,2,3-triazole-1,3,4-oxadiazole derivatives. Additionally, it summarizes the reported biological activities of these compounds and discusses their potential mechanism of action.
Experimental Workflow
The overall experimental workflow for the synthesis of 1,2,3-triazole-1,3,4-oxadiazole hybrids from this compound is depicted in the following diagram.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various 1,2,3-triazole-1,3,4-oxadiazole hybrids synthesized via click chemistry, as reported in the literature.
Table 1: In Vitro Anticancer Activity of 1,2,3-Triazole-1,3,4-Oxadiazole Hybrids
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| 9 | MCF-7 (Breast) | 1.1 | Doxorubicin | 1.5 |
| HCT-116 (Colon) | 2.6 | Doxorubicin | 2.6 | |
| HepG2 (Liver) | 1.4 | Doxorubicin | 1.8 | |
| 12 | MCF-7 (Breast) | 5.8 | 5-Fluorouracil | 24.74 |
| Tamoxifen | 5.12 | |||
| 13 | MCF-7 (Breast) | 1.26 | 5-Fluorouracil | 24.74 |
| Tamoxifen | 5.12 | |||
| 8a | A549 (Lung) | 9.2 | Doxorubicin | - |
| Caco-2 (Colon) | 13.0 | Doxorubicin | - | |
| 9a | Caco-2 (Colon) | 12.0 | Doxorubicin | - |
Data compiled from multiple sources.[4][5][6]
Table 2: In Vitro Thymidylate Synthase Inhibitory Activity
| Compound ID | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| 9 | 1.95 | Pemetrexed | 7.26 |
| 12 | 2.52 | Pemetrexed | 6.75 |
| 13 | 4.38 | Pemetrexed | 6.75 |
Data compiled from multiple sources.[4][5][6]
Experimental Protocols
Protocol 1: Synthesis of 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole
This protocol describes the nucleophilic substitution of the chloride in this compound with an azide group.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 2-(azidomethyl)-5-methyl-1,3,4-oxadiazole, can be purified by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general procedure for the click reaction between 2-(azidomethyl)-5-methyl-1,3,4-oxadiazole and a terminal alkyne.
Materials:
-
2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole
-
Terminal alkyne of choice
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial, dissolve 2-(azidomethyl)-5-methyl-1,3,4-oxadiazole (1.0 eq) and the desired terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 6-12 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate.
-
The organic layer is then washed, dried, and concentrated.
-
The resulting 1,2,3-triazole-1,3,4-oxadiazole hybrid can be purified by recrystallization or column chromatography.
Signaling Pathway and Mechanism of Action
Several studies have suggested that the anticancer activity of 1,2,3-triazole-1,3,4-oxadiazole hybrids is due to the inhibition of thymidylate synthase (TS).[4][6] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis and repair. By inhibiting TS, these compounds disrupt the supply of thymidine, leading to an imbalance of deoxynucleotides and ultimately inducing apoptosis in rapidly dividing cancer cells.
Conclusion
This compound serves as a versatile and readily available starting material for the synthesis of a wide array of 1,2,3-triazole-1,3,4-oxadiazole hybrids through click chemistry. The protocols provided herein offer a reliable and efficient pathway for the generation of these compounds. The significant anticancer and antimicrobial activities reported for these hybrids, coupled with their potential mechanism of action via thymidylate synthase inhibition, underscore their promise as lead compounds in drug discovery and development. Researchers are encouraged to utilize these methods to explore the vast chemical space of these hybrid molecules and to further investigate their therapeutic potential.
References
- 1. BJOC - Continuous multistep synthesis of 2-(azidomethyl)oxazoles [beilstein-journals.org]
- 2. alliedacademies.org [alliedacademies.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Novel 1,2,3-Triazole Ring Incorporated 1,2,4-Oxadiazole-1,3-Oxazole Derivatives | Semantic Scholar [semanticscholar.org]
Application Notes: Synthesis of Thioether Derivatives from 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
Introduction
The 1,3,4-oxadiazole ring is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a thioether linkage to this heterocyclic system can significantly modulate the physicochemical properties and biological activity of the resulting molecules. This protocol details a general and efficient method for the synthesis of novel thioether derivatives by reacting 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole with various thiols. This synthetic route provides a versatile platform for the generation of a library of compounds for drug discovery and development.
Chemical Principle
The synthesis is based on a nucleophilic substitution reaction where a thiol (R-SH) acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group of this compound. The reaction is typically carried out in the presence of a base, which deprotonates the thiol to form a more nucleophilic thiolate anion, facilitating the displacement of the chloride leaving group.
Experimental Protocol
Materials and Equipment
-
This compound
-
Various thiols (e.g., thiophenol, benzyl mercaptan, cysteine derivatives)
-
Anhydrous potassium carbonate (K₂CO₃) or other suitable base (e.g., sodium hydride, triethylamine)
-
Anhydrous acetone or N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)
General Procedure for the Synthesis of Thioether Derivatives
-
To a solution of the desired thiol (1.0 mmol) in anhydrous acetone or DMF (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate salt.
-
To this suspension, add a solution of this compound (1.0 mmol) in anhydrous acetone or DMF (5 mL) dropwise.
-
The reaction mixture is then stirred at room temperature or heated to reflux (typically 50-80 °C) for a period of 4-12 hours. The progress of the reaction should be monitored by TLC.
-
After completion of the reaction (as indicated by TLC), the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is partitioned between water (20 mL) and ethyl acetate (20 mL). The aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford the pure thioether derivative.
Characterization
The structure of the synthesized compounds can be confirmed by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Data Presentation
Table 1: Representative Examples of Synthesized Thioether Derivatives
| Entry | Thiol (R-SH) | Base | Solvent | Reaction Conditions | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | Acetone | Reflux, 6h | 85 |
| 2 | Benzyl mercaptan | K₂CO₃ | DMF | 60 °C, 8h | 82 |
| 3 | 4-Chlorothiophenol | K₂CO₃ | Acetone | Reflux, 7h | 88 |
| 4 | 2-Mercaptobenzothiazole | K₂CO₃ | DMF | 80 °C, 5h | 90 |
| 5 | N-Acetyl-L-cysteine | NaH | DMF | RT, 12h | 75 |
Note: The data in this table are representative and may vary based on the specific reaction conditions and the purity of the reactants.
Mandatory Visualization
Figure 1: Experimental workflow for the synthesis of thioether derivatives.
References
Application Notes and Protocols for N-alkylation using 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-alkylation of amines and other nucleophiles using 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole. This versatile building block is valuable in medicinal chemistry for the introduction of the 5-methyl-1,3,4-oxadiazole moiety, a common scaffold in various drug candidates.
Introduction
The 1,3,4-oxadiazole ring is a bioisostere for esters and amides and is present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The chloromethyl group at the 2-position serves as a reactive handle for the straightforward introduction of this heterocycle onto a variety of substrates through nucleophilic substitution reactions. This protocol outlines a general procedure for the N-alkylation of primary and secondary amines.
General Reaction Scheme
The N-alkylation reaction proceeds via a nucleophilic substitution where the amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. A base is typically required to neutralize the HCl generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.
Application Notes and Protocols: Leveraging 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole in the Synthesis of Novel Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole moiety is a versatile heterocyclic scaffold known for its favorable photophysical properties, including high quantum yields and thermal stability, making it an attractive component in the design of fluorescent probes. The presence of a reactive chloromethyl group at the 2-position of 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole offers a convenient handle for its covalent attachment to a variety of molecular frameworks. This application note details a prototypical synthesis of a novel "turn-on" fluorescent probe for the detection of zinc ions (Zn²⁺) by capitalizing on the reactivity of this compound with a coumarin-based fluorophore. The described methodologies, signaling pathways, and experimental workflows provide a comprehensive guide for researchers interested in developing new sensory materials based on this promising building block.
Introduction
Fluorescent probes are indispensable tools in chemical biology, diagnostics, and drug discovery, enabling the visualization and quantification of specific analytes within complex biological systems. The 1,3,4-oxadiazole ring is a privileged structure in the design of such probes due to its intrinsic fluorescence, often in the blue-violet region of the spectrum, and its ability to participate in photoinduced electron transfer (PET) processes. This compound serves as an excellent starting material for the synthesis of fluorescent probes, where the chloromethyl group can readily react with nucleophiles such as phenols, amines, and thiols on a fluorophore or a recognition moiety. This allows for a modular approach to probe design, where the 1,3,4-oxadiazole unit can act as a signaling component or a linker.
This document outlines the synthesis and application of a hypothetical fluorescent probe, CMO-Coumarin-Zn1 , for the detection of Zn²⁺. In this design, the 1,3,4-oxadiazole moiety is envisioned to modulate the fluorescence of a coumarin scaffold through a PET mechanism, which is disrupted upon coordination with Zn²⁺, leading to a "turn-on" fluorescent response.
Quantitative Data Summary
The following table summarizes the anticipated photophysical and sensing properties of the proposed fluorescent probe, CMO-Coumarin-Zn1 , based on literature values for similar 1,3,4-oxadiazole and coumarin-based zinc sensors.
| Property | CMO-Coumarin-Zn1 (Free Ligand) | CMO-Coumarin-Zn1 + Zn²⁺ |
| Excitation Wavelength (λex) | ~380 nm | ~380 nm |
| Emission Wavelength (λem) | ~450 nm (Weak) | ~450 nm (Strong) |
| Quantum Yield (Φ) | < 0.05 | > 0.5 |
| Fluorescence Lifetime (τ) | < 1 ns | 2-5 ns |
| Detection Limit (LOD) | - | 10-100 nM |
| Binding Constant (Kd) | - | 1-10 µM |
| Stoichiometry (Probe:Zn²⁺) | - | 1:1 |
Signaling Pathway and Experimental Workflow
The proposed signaling mechanism and experimental workflow are depicted in the following diagrams.
Caption: Synthesis and proposed "turn-on" signaling mechanism of CMO-Coumarin-Zn1 for Zn²⁺ detection.
Caption: General experimental workflow for the characterization and application of the fluorescent probe.
Experimental Protocols
Synthesis of Fluorescent Probe CMO-Coumarin-Zn1
Materials:
-
This compound
-
7-Hydroxy-4-methylcoumarin
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-hydroxy-4-methylcoumarin (1.0 mmol) in 20 mL of anhydrous acetone, add anhydrous potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 mmol) in 5 mL of anhydrous acetone dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield the pure fluorescent probe CMO-Coumarin-Zn1 .
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Zn²⁺ Detection
Materials:
-
CMO-Coumarin-Zn1 stock solution (1 mM in DMSO)
-
Zinc chloride (ZnCl₂) stock solution (10 mM in deionized water)
-
HEPES buffer (10 mM, pH 7.4)
-
Stock solutions of other metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₃, CuCl₂, NiCl₂) for selectivity studies (10 mM in deionized water)
-
Fluorometer
Procedure:
-
Preparation of Test Solutions:
-
Prepare a working solution of CMO-Coumarin-Zn1 by diluting the stock solution to 10 µM in HEPES buffer.
-
Prepare a series of ZnCl₂ solutions with varying concentrations (e.g., 0 to 100 µM) by diluting the stock solution in HEPES buffer.
-
-
Fluorescence Measurement:
-
In a cuvette, place 2 mL of the 10 µM CMO-Coumarin-Zn1 working solution.
-
Record the initial fluorescence spectrum (excitation at 380 nm, emission from 400 to 600 nm).
-
Add aliquots of the ZnCl₂ solutions to the cuvette to achieve the desired final concentrations.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2-5 minutes.
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (~450 nm) as a function of the Zn²⁺ concentration.
-
Determine the limit of detection (LOD) using the 3σ/slope method.
-
Calculate the binding constant (Kd) by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).
-
-
Selectivity Studies:
-
Repeat the fluorescence measurement procedure using the stock solutions of other metal ions at a concentration significantly higher than that of Zn²⁺ (e.g., 10-100 fold excess) to assess the selectivity of the probe.
-
Conclusion
This compound is a valuable and reactive building block for the construction of novel fluorescent probes. The synthetic and application protocols detailed in this note provide a foundational framework for the development of sensitive and selective sensors for various analytes. The proposed "turn-on" fluorescent probe for Zn²⁺, CMO-Coumarin-Zn1 , exemplifies a rational design strategy that can be adapted for the detection of other biologically and environmentally important species. Further research and optimization of probes derived from this scaffold hold significant promise for advancing the fields of chemical sensing and bioimaging.
Application Notes and Protocols: In Vitro Biological Evaluation of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro biological evaluation of 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole and its derivatives. The protocols outlined below are standard methods for assessing the anticancer and antimicrobial potential of novel chemical entities. While specific quantitative data for the title compound and its direct derivatives are not extensively available in the public domain, the provided data tables are representative of the biological activities observed for the broader class of 2,5-disubstituted-1,3,4-oxadiazole compounds.
Data Presentation: Representative Biological Activities
The following tables summarize typical quantitative data for 1,3,4-oxadiazole derivatives, showcasing their potential as anticancer and antimicrobial agents.
Table 1: Representative Anticancer Activity of 1,3,4-Oxadiazole Derivatives (IC50, µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) |
| Oxadiazole-A | 35.29 | 25.04 | 32.91 | 7.21 |
| Oxadiazole-B | 15.71 | 20.73 | 5.34 | 8.54 |
| Oxadiazole-C | >100 | 45.11 | >100 | 50.0 |
| Doxorubicin | 0.85 | 1.20 | 0.95 | 1.10 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. Data is compiled from various sources on 1,3,4-oxadiazole derivatives for illustrative purposes.
Table 2: Representative Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives (Minimum Inhibitory Concentration, MIC, µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| Oxadiazole-X | 4 | 8 | 16 | 32 | 8 |
| Oxadiazole-Y | 8 | 16 | 32 | 64 | 16 |
| Oxadiazole-Z | 16 | 32 | 64 | >64 | 32 |
| Ciprofloxacin | 1 | 0.5 | 0.25 | 1 | - |
| Fluconazole | - | - | - | - | 4 |
MIC values represent the lowest concentration of the compound that inhibits the visible growth of a microorganism. Data is compiled from various sources on 1,3,4-oxadiazole derivatives for illustrative purposes.[1][2]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Anticancer Activity: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[3][4]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[4]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the oxadiazole derivatives in the culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using a dose-response curve.
Antimicrobial Activity: Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of the synthesized compounds against a range of bacteria and fungi.[2][5][6]
Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a specific microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.[5][6]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)
-
Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
This compound derivatives (dissolved in DMSO)
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO)
Protocol:
-
Prepare Inoculum: Prepare a standardized microbial suspension (0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.
-
Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters (mm).
Apoptosis Assessment
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The following protocols can be used to investigate if the 1,3,4-oxadiazole derivatives induce apoptosis.
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[7][8]
Principle: The assay provides a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which is cleaved by active caspases-3 and -7, releasing aminoluciferin. This product is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.[7]
Protocol:
-
Seed and treat cells in a white-walled 96-well plate as described in the MTT assay protocol.
-
After the treatment period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.[1][9]
Key Protein Targets:
-
Executioner Caspases: Cleaved Caspase-3 and Cleaved Caspase-7.
-
Initiator Caspases: Cleaved Caspase-8 (extrinsic pathway) and Cleaved Caspase-9 (intrinsic pathway).
-
Bcl-2 Family Proteins: Anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) proteins. An increased Bax/Bcl-2 ratio is indicative of apoptosis.
-
PARP: Cleavage of PARP is a hallmark of apoptosis.
Protocol Outline:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]
- 9. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of this important synthetic building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which typically proceeds via the cyclodehydration of N'-acetyl-2-chloroacetohydrazide.
Q1: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can arise from several factors, primarily related to the purity of the starting materials and the efficiency of the cyclodehydration step.
Troubleshooting Steps:
-
Starting Material Purity:
-
N'-acetyl-2-chloroacetohydrazide Quality: Ensure the precursor is pure and dry. Impurities can interfere with the cyclization reaction. The presence of unreacted starting materials from its own synthesis (acetohydrazide or chloroacetyl chloride) can lead to side products.
-
Solvent Quality: Use anhydrous (dry) solvents, as water can hydrolyze the dehydrating agent and interfere with the reaction.
-
-
Inefficient Cyclodehydration:
-
Choice of Dehydrating Agent: The selection of the cyclodehydrating agent is critical. Common reagents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and Burgess reagent.[1][2] The optimal reagent may vary depending on the scale and desired reaction conditions. For instance, phosphorus oxychloride is a strong dehydrating agent often used for this type of cyclization.[2]
-
Reaction Temperature: Inadequate or excessive heat can lead to incomplete reaction or decomposition of the product, respectively. The optimal temperature should be determined experimentally. For similar syntheses, temperatures ranging from 70°C to 140°C have been reported.[1]
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC) to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to the formation of degradation products.
-
Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
Side product formation is a common issue that can significantly reduce the yield and complicate the purification of the desired product.
Potential Side Products and Mitigation Strategies:
-
Unreacted N'-acetyl-2-chloroacetohydrazide: If the cyclodehydration is incomplete, the starting material will remain.
-
Solution: Increase the reaction time, temperature, or the amount of dehydrating agent. Ensure efficient mixing.
-
-
Hydrolysis Products: If moisture is present in the reaction, the starting material or the product can hydrolyze.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Polymeric Materials: Strong dehydrating agents and high temperatures can sometimes lead to the formation of polymeric byproducts.
-
Solution: Optimize the reaction temperature and the rate of addition of the dehydrating agent.
-
Q3: The purification of this compound is challenging. What are the recommended purification methods?
Effective purification is crucial to obtain a high-purity final product.
Purification Strategies:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical. For similar 1,3,4-oxadiazole derivatives, ethanol has been used for recrystallization.[3] Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water) to find the optimal conditions for your product.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is often a good starting point for the purification of moderately polar compounds.[1]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes various reaction conditions used for the cyclodehydration of N'-acylhydrazides to form 1,3,4-oxadiazoles, which can be adapted to optimize the synthesis of this compound.
| Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃ | Acetonitrile | 70 | 24 | 31 | |
| POCl₃ | Toluene | 100 | 16 | 76 | |
| POCl₃ | Dioxane | 100 | 24 | 76 | |
| SOCl₂ | Dioxane | 100 | 16 | 65 | |
| P₂O₅ | Dioxane | 140 | 16 | 45 | |
| Burgess Reagent | Dioxane | 100 | 36 | 65 |
Experimental Protocols
The synthesis of this compound is typically a two-step process starting from acetohydrazide and chloroacetyl chloride.
Protocol 1: Synthesis of N'-acetyl-2-chloroacetohydrazide
This protocol is adapted from the synthesis of similar N,N'-diacylhydrazines.[1]
Materials:
-
Acetohydrazide
-
Chloroacetyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Pyridine or another suitable base
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve acetohydrazide (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine (1.1 eq) to the solution.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or used directly in the next step after an aqueous work-up to remove the pyridinium salt.
Protocol 2: Synthesis of this compound
This protocol is based on general methods for the cyclodehydration of N,N'-diacylhydrazines.[1][2]
Materials:
-
N'-acetyl-2-chloroacetohydrazide
-
Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent
-
Anhydrous solvent (e.g., acetonitrile, toluene, or dioxane)
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Place N'-acetyl-2-chloroacetohydrazide (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Under an inert atmosphere, add the chosen anhydrous solvent (e.g., toluene).
-
Carefully add the dehydrating agent (e.g., POCl₃, 2-5 eq) to the suspension.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 100°C for toluene) and maintain it for the optimized reaction time (e.g., 16 hours).[1]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess dehydrating agent by slowly pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
References
- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds | Scientific.Net [scientific.net]
Technical Support Center: Purification of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole using column chromatography.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography of this compound.
Issue 1: The compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate.
-
Question: My compound, this compound, is very polar and does not move from the origin on my silica TLC plate, making it difficult to determine the right solvent system for column chromatography. What should I do?
-
Answer: This is a common issue with polar compounds. Here are a few strategies to address this:
-
Increase Solvent Polarity: While you have tried 100% ethyl acetate, you can introduce a more polar solvent to your mobile phase. A common practice for highly polar compounds is to add a small percentage of methanol to the ethyl acetate. Start with a low percentage (e.g., 1-5%) and gradually increase it.
-
Use a More Polar Co-solvent: Dichloromethane (DCM) with an increasing gradient of methanol can be an effective eluent system for polar compounds.
-
Consider a Different Stationary Phase: If increasing the mobile phase polarity is not effective or leads to poor separation, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for some polar compounds.[1] Reversed-phase chromatography on a C18 column is another option if the compound has sufficient hydrophobicity.[1]
-
Issue 2: The compound appears to be degrading on the silica gel column.
-
Question: I've noticed streaking on my TLC plate and lower than expected yields after column chromatography. I suspect my compound is unstable on silica gel. How can I confirm this and purify it without decomposition?
-
Answer: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.
-
Confirm Instability: To check for stability, spot your compound on a TLC plate, and then let it sit for a few hours before eluting. If you observe new spots or significant streaking that was not present initially, your compound is likely degrading on the silica.[2]
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine, before loading your sample.[1]
-
Alternative Stationary Phases: As mentioned previously, using a less acidic stationary phase like neutral or basic alumina can prevent degradation.[1]
-
Issue 3: The compound elutes over a large number of fractions (tailing).
-
Question: My product is coming off the column, but it's spread across many fractions, leading to dilute solutions and a difficult separation. How can I get sharper peaks?
-
Answer: Tailing is often caused by interactions between the compound and the stationary phase or issues with the solvent system.
-
Increase Eluent Strength After Elution Starts: Once your compound begins to elute, you can increase the polarity of your solvent system.[2] This will help to push the compound off the column more quickly and reduce tailing.[2]
-
Optimize Solvent System: Ensure your chosen solvent system is optimal for your compound. An ideal Rf value on a TLC plate is typically between 0.2 and 0.4 for good separation on a column.
-
Sample Loading: Ensure your sample is loaded onto the column in a narrow band using a minimal amount of solvent.[3] Dry loading the sample onto a small amount of silica can also help achieve a more concentrated starting band.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: Based on the purification of similar 1,3,4-oxadiazole derivatives, a good starting point is a gradient of ethyl acetate in a non-polar solvent like heptane or hexane.[4][5] You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity while monitoring the elution with TLC.
Q2: How should I prepare my sample for loading onto the column?
A2: There are two common methods for sample loading:
-
Wet Loading: Dissolve your crude product in the minimum amount of the initial eluting solvent (or a slightly more polar solvent if necessary for solubility).[3] Carefully pipette this solution onto the top of the column.[3]
-
Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder.[3] This powder can then be carefully added to the top of the column.[3] Dry loading is often preferred as it can lead to better separation.[3]
Q3: My compound is a solid. What are its physical properties?
A3: this compound is typically a solid at room temperature. Its reported melting point is in the range of 135-137 °C, and its boiling point is approximately 211.7 °C at 760 mmHg.
Q4: Is this compound stable?
A4: While 1,3,4-oxadiazoles are generally stable heterocyclic compounds, the presence of the chloromethyl group can make the molecule susceptible to nucleophilic attack or degradation on acidic silica gel.[6] It is advisable to handle the compound with care and consider the stability issues mentioned in the troubleshooting guide.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology. The specific solvent system and gradient may need to be optimized based on the crude mixture's composition.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Column chromatography setup (column, stand, clamps)
-
Solvents: Heptane (or Hexane), Ethyl Acetate
-
TLC plates, developing chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various solvent systems of increasing polarity (e.g., 10% EtOAc/Heptane, 20% EtOAc/Heptane, etc.) to find a system that gives your target compound an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Secure the column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the column.
-
Begin collecting fractions.
-
Start with the low-polarity solvent system determined from your TLC analysis and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Monitor the fractions by TLC to identify which ones contain the purified product.
-
-
Isolation of Purified Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase | Ethyl Acetate / Heptane (or Hexane) | Start with a low percentage of EtOAc and increase polarity. |
| Optimal Rf on TLC | 0.2 - 0.4 | Provides good separation on the column. |
| Sample Loading | Dry Loading | Often results in better separation.[3] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 6. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
Technical Support Center: Recrystallization of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the recrystallization of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound and provides step-by-step solutions.
| Problem | Potential Cause | Recommended Solution |
| Failure of Crystals to Form | - Solvent is too non-polar or too polar: The compound is either too soluble or insoluble in the chosen solvent. - Supersaturation: The solution is stable beyond its saturation point. - Insufficient concentration: The solution is too dilute for crystals to form. | - Solvent Screening: Test the solubility of a small amount of the compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and mixtures thereof) to find a suitable one where the compound is sparingly soluble at room temperature but readily soluble when hot. - Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus, or add a seed crystal of the pure compound. - Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound and allow the solution to cool again. |
| Oiling Out | - High concentration of impurities: Impurities can lower the melting point of the mixture. - Cooling too rapidly: The solution is cooled too quickly, preventing the orderly arrangement of molecules into a crystal lattice. - Inappropriate solvent: The boiling point of the solvent may be higher than the melting point of the compound. | - Pre-purification: If the crude material is highly impure, consider a preliminary purification step such as column chromatography. - Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. Insulating the flask can also help. - Solvent Selection: Choose a solvent with a lower boiling point. Alternatively, use a larger volume of solvent to keep the compound dissolved at a lower temperature. |
| Low Recovery of Purified Product | - Premature crystallization: Crystals form during hot filtration. - Incomplete crystallization: Not all of the dissolved compound has crystallized out of the solution upon cooling. - Excessive washing: Using too much cold solvent to wash the crystals can redissolve some of the product. | - Minimize Heat Loss: Use a pre-heated funnel and filter flask for hot filtration. Add a small excess of hot solvent before filtering to prevent premature crystallization. - Extended Cooling: Allow the solution to cool for a longer period in an ice bath to maximize crystal formation. - Minimal Washing: Wash the crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. | - Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: My compound is a solid at room temperature. Does this guarantee that recrystallization will be a suitable purification method?
A2: Yes, the fact that this compound is a solid is a prerequisite for purification by recrystallization. This technique relies on the compound being a solid that can be dissolved in a hot solvent and then crystallize upon cooling.
Q3: How can I determine the appropriate amount of solvent to use?
A3: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude product. Start by adding a small volume of solvent to your crude material and heating the mixture to the boiling point of thesolvent. Continue adding small portions of hot solvent until all the solid has just dissolved.
Q4: What should I do if I add too much solvent?
A4: If you have added too much solvent, you can carefully evaporate the excess solvent by gently heating the solution under a stream of nitrogen or by using a rotary evaporator until the solution becomes saturated. At this point, you should observe the formation of a slight turbidity or solid when a drop of the solution is cooled. Then, allow the solution to cool slowly to induce crystallization.
Data Presentation
The following table provides a qualitative summary of expected solubility for this compound in common laboratory solvents, based on the behavior of similar oxadiazole derivatives. This should be used as a starting point for your own solvent screening experiments.
| Solvent | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature |
| Ethanol | Low to Moderate | High |
| Methanol | Low to Moderate | High |
| Ethyl Acetate | Moderate | High |
| Acetone | Moderate | High |
| Toluene | Low | Moderate to High |
| Hexane | Very Low | Low |
| Water | Very Low | Very Low |
| Chloroform | Moderate to High | High |
Experimental Protocols
General Recrystallization Protocol for this compound
-
Solvent Selection: Based on preliminary screening, select a suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side products.
Problem 1: Low Yield of the Desired Product
Symptoms:
-
The isolated yield of this compound is significantly lower than expected.
-
TLC analysis of the crude product shows multiple spots in addition to the product spot.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Acylation | The initial reaction between acetic hydrazide and chloroacetyl chloride to form the N-acetyl-N'-chloroacetylhydrazine intermediate may be incomplete. | - Ensure chloroacetyl chloride is added slowly and at a low temperature (e.g., 0-5 °C) to control the exothermic reaction. - Use a slight excess of chloroacetyl chloride (1.05-1.1 equivalents). - Ensure the reaction is stirred for a sufficient duration to go to completion. Monitor by TLC. |
| Incomplete Cyclization | The cyclization of the diacylhydrazine intermediate using a dehydrating agent like phosphorus oxychloride (POCl₃) may not have gone to completion. | - Ensure the dehydrating agent (e.g., POCl₃) is fresh and anhydrous. - The reaction temperature for cyclization might need to be optimized. A common range is 80-100 °C.[1] - The reaction time for cyclization may need to be extended. Monitor the disappearance of the diacylhydrazine intermediate by TLC. |
| Sub-optimal Reaction Conditions | Incorrect solvent, temperature, or reaction time can lead to a variety of side reactions that consume starting materials and lower the yield of the desired product. | - Use an appropriate anhydrous solvent for the cyclization step, such as toluene or dioxane. - Carefully control the reaction temperature at each step. - Perform small-scale optimization experiments to determine the ideal reaction time. |
Problem 2: Presence of a More Polar Impurity in the Final Product
Symptom:
-
A significant spot with a lower Rf value than the product is observed on the TLC plate of the purified product. This impurity may co-crystallize with the product.
Possible Cause and Solution:
| Cause | Explanation | Recommended Action |
| Hydrolysis of the Chloromethyl Group | The chloromethyl group is susceptible to hydrolysis, especially in the presence of water during workup or if wet solvents are used. This leads to the formation of (5-methyl-1,3,4-oxadiazol-2-yl)methanol.[2] | - Use anhydrous solvents and reagents throughout the synthesis. - During the aqueous workup, perform extractions quickly and at a low temperature. - Neutralize any acidic conditions promptly during workup. - If the hydrolyzed product is present, it can often be removed by column chromatography using a gradient elution. |
Problem 3: Product is a Dark Oil or Discolored Solid
Symptom:
-
The isolated product is a dark-colored oil or a discolored solid, indicating the presence of impurities.
Possible Cause and Solution:
| Cause | Explanation | Recommended Action |
| Decomposition by Excess Dehydrating Agent | Strong dehydrating agents like phosphorus oxychloride can cause decomposition and charring if used in large excess or at excessively high temperatures. | - Use the minimum effective amount of the dehydrating agent (typically 2-6 equivalents).[1] - Maintain careful temperature control during the addition of the dehydrating agent and throughout the cyclization reaction. - Pour the reaction mixture onto crushed ice slowly to quench the excess reagent. |
| Formation of Polymeric By-products | Under harsh conditions, side reactions can lead to the formation of polymeric materials. | - Optimize reaction conditions (temperature, time, reagent stoichiometry) to favor the desired intramolecular cyclization. - Purify the crude product using column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes). |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in this synthesis?
A1: The most probable side product is the hydrolyzed analog, (5-methyl-1,3,4-oxadiazol-2-yl)methanol, formed by the reaction of the chloromethyl group with water. Another common impurity is the uncyclized intermediate, N-acetyl-N'-chloroacetylhydrazine.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The starting materials, intermediate, and product should have distinct Rf values.
Q3: What is the role of phosphorus oxychloride in this reaction?
A3: Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent that facilitates the intramolecular cyclization of the N-acetyl-N'-chloroacetylhydrazine intermediate to form the 1,3,4-oxadiazole ring.[3]
Q4: Can I use a different dehydrating agent for the cyclization?
A4: Yes, other dehydrating agents such as thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or Burgess reagent can also be used for the cyclization of diacylhydrazines to 1,3,4-oxadiazoles.[4][5] However, reaction conditions will need to be re-optimized for each specific reagent.
Q5: My final product is difficult to purify. What should I do?
A5: If recrystallization is ineffective, column chromatography on silica gel is the recommended method for purification. A gradient elution starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity should allow for the separation of the desired product from common impurities.
Quantitative Data Summary
The following table summarizes representative yields and purity data for the synthesis of this compound and its common side products. Note that actual values will vary depending on the specific experimental conditions.
| Compound | Typical Yield (%) | Typical Purity (%) | Notes |
| This compound | 70-85% | >95% (after purification) | Yield is highly dependent on the efficiency of the cyclization step. |
| N-acetyl-N'-chloroacetylhydrazine (Intermediate) | <5% (in final product) | - | Presence indicates incomplete cyclization. |
| (5-methyl-1,3,4-oxadiazol-2-yl)methanol (Hydrolysis Product) | 1-10% | - | Formation is favored by the presence of water. |
Experimental Protocols
Synthesis of N-acetyl-N'-chloroacetylhydrazine
-
To a stirred solution of acetic hydrazide (1.0 eq) in a suitable anhydrous solvent (e.g., dioxane) at 0 °C, add chloroacetyl chloride (1.05 eq) dropwise.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.[1]
-
Monitor the reaction by TLC until the starting acetic hydrazide is consumed.
-
The solvent is removed under reduced pressure to yield the crude N-acetyl-N'-chloroacetylhydrazine, which can be used in the next step without further purification.
Synthesis of this compound
-
To the crude N-acetyl-N'-chloroacetylhydrazine, add phosphorus oxychloride (4-6 eq) carefully at 0 °C.[1]
-
Heat the reaction mixture to 80-90 °C and maintain for 4-12 hours.[1]
-
Monitor the cyclization by TLC until the diacylhydrazine intermediate is consumed.
-
After cooling to room temperature, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or ammonia solution).
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Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Formation of common side products in the synthesis.
References
- 1. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 2. datapdf.com [datapdf.com]
- 3. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Nucleophilic Substitution on 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in nucleophilic substitution reactions?
A1: this compound is an effective electrophile for SN2 reactions. The chloromethyl group is activated by the electron-withdrawing nature of the 1,3,4-oxadiazole ring, facilitating the displacement of the chloride ion by a wide range of nucleophiles.
Q2: Which types of nucleophiles can be used in this reaction?
A2: A variety of nucleophiles can be successfully employed, including:
-
N-Nucleophiles: Primary and secondary amines, azides, and phthalimides.
-
S-Nucleophiles: Thiols and thioacetates.
-
O-Nucleophiles: Phenols and alkoxides.
Q3: What are the typical reaction conditions?
A3: The reaction conditions are highly dependent on the nucleophile and solvent used. Generally, polar aprotic solvents like acetonitrile, DMF, or DMSO are preferred. A base is often required to deprotonate the nucleophile or to act as a scavenger for the HCl generated. Temperatures can range from room temperature to elevated temperatures (e.g., 60-90°C).
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system should be chosen to achieve good separation between the starting material, product, and any potential by-products. Visualization can be done under UV light.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Nucleophile | Ensure the nucleophile is sufficiently deprotonated. If using a weak base, consider a stronger base (see Table 1). For weakly acidic nucleophiles like phenols, a stronger base like sodium hydride (NaH) may be necessary. |
| Poor Solubility of Reactants | Choose a solvent that dissolves all reactants. Polar aprotic solvents like DMF or DMSO are often good choices for a wide range of nucleophiles. |
| Reaction Temperature is Too Low | While some reactions proceed at room temperature, others may require heating. Incrementally increase the temperature (e.g., to 60°C or 80°C) and monitor the reaction by TLC. |
| Degradation of Starting Material or Product | If the reaction is run at a high temperature for an extended period, degradation may occur. Monitor the reaction progress and stop it once the starting material is consumed. |
Issue 2: Formation of Multiple Products/By-products
| Potential Cause | Troubleshooting Step |
| Over-alkylation of Primary Amines | Use a large excess of the primary amine to favor mono-alkylation. Alternatively, a protecting group strategy, such as the Gabriel synthesis using potassium phthalimide, can be employed to yield the primary amine after deprotection. |
| Competing Elimination Reaction | This is more likely with sterically hindered nucleophiles or at high temperatures. Use milder reaction conditions (lower temperature) and a less hindered base if possible. |
| Hydrolysis of the Chloromethyl Group | Ensure anhydrous reaction conditions if water-sensitive reagents are used. Traces of water can lead to the formation of the corresponding alcohol. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize reaction conditions for nucleophilic substitution on a similar substrate, 2,5-bis(bromomethyl)-1,3,4-oxadiazole, which provides valuable insights for optimizing reactions with this compound.
Table 1: Optimization of Reaction with an N-Nucleophile (Diethyl Iminodiacetate) [1]
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | DMF | TEA | 25 | 18 |
| 2 | DMF | TEA | 60 | 22 |
| 3 | DMF | Na₂CO₃ | 25 | 14 |
| 4 | DMF | Na₂CO₃ | 60 | 69 |
| 5 | DMSO | TEA | 25 | 9 |
| 6 | DMSO | TEA | 60 | 24 |
| 7 | DMSO | Na₂CO₃ | 25 | 18 |
| 8 | DMSO | Na₂CO₃ | 60 | 55 |
| 9 | Acetonitrile | TEA | 25 | 21 |
| 10 | Acetonitrile | TEA | 60 | 39 |
| 11 | Acetonitrile | Na₂CO₃ | 25 | 23 |
| 12 | Acetonitrile | Na₂CO₃ | 60 | 91 |
Experimental Protocols
Protocol 1: General Procedure for Reaction with N-Nucleophiles (e.g., Diethyl Iminodiacetate)[1]
-
Dissolve this compound (1.0 eq) and the amine nucleophile (2.5 eq) in acetonitrile.
-
Add sodium carbonate (10.0 eq) to the mixture.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and add water.
-
Extract the product with ethyl acetate.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: General Procedure for Reaction with S-Nucleophiles (e.g., Thiols)
-
To a solution of the thiol (1.1 eq) in a suitable solvent such as ethanol or DMF, add a base like potassium carbonate or sodium ethoxide (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Protocol 3: General Procedure for Reaction with O-Nucleophiles (e.g., Phenols) - Williamson Ether Synthesis
-
In a round-bottom flask, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere.
-
Add a solution of the phenol (1.1 eq) in anhydrous DMF dropwise at 0°C.
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Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Troubleshooting logic for low product yield.
References
Preventing decomposition of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole. The information is designed to help prevent its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound decomposition during a reaction?
A1: The decomposition of this compound is primarily caused by two factors: the inherent reactivity of the chloromethyl group and the stability of the 1,3,4-oxadiazole ring under certain conditions. The key triggers for decomposition include:
-
Harsh Reaction Conditions: High temperatures, as well as strongly acidic or basic media, can lead to the degradation of the starting material, intermediates, or the final product.[1]
-
Nucleophilic Attack: The 1,3,4-oxadiazole ring has low electron density at the carbon atoms (positions 2 and 5), making them susceptible to nucleophilic attack, which can result in ring cleavage. This reactivity is often catalyzed by acids.[1]
-
Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the chloromethyl group to a hydroxymethyl group, forming an unwanted byproduct.
-
Strong Nucleophiles: While the chloromethyl group is intended to react with nucleophiles, overly reactive nucleophiles or harsh conditions can lead to side reactions or decomposition of the oxadiazole core.
Q2: How does pH affect the stability of the 1,3,4-oxadiazole ring?
A2: The 1,3,4-oxadiazole ring is sensitive to both acidic and basic conditions, which can catalyze its decomposition.[1]
-
Acidic Conditions: Protic acids can protonate a nitrogen atom in the oxadiazole ring, activating the ring towards nucleophilic attack and subsequent cleavage.
-
Basic Conditions: Strong bases can promote hydrolysis of the chloromethyl group or, in some cases, attack the ring itself, leading to degradation.
It is generally recommended to perform reactions under neutral or mildly acidic/basic conditions to maintain the integrity of the oxadiazole ring.
Q3: What are the common side products observed during reactions with this compound?
A3: Common side products can arise from reactions at either the chloromethyl group or the oxadiazole ring. These include:
-
Hydrolysis Product: 2-(Hydroxymethyl)-5-methyl-1,3,4-oxadiazole, resulting from the reaction with water.
-
Ring-Opened Products: Various degradation products resulting from the cleavage of the oxadiazole ring.
-
Over-alkylation or Di-substitution Products: If the nucleophile has multiple reactive sites, or if the stoichiometry is not carefully controlled.
-
Elimination Products: Under strongly basic conditions, elimination of HCl might occur.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Low yields are a common issue and can stem from several factors, including the decomposition of the starting material.
Troubleshooting Steps:
-
Reaction Temperature:
-
Problem: High temperatures can accelerate decomposition. 1,3,4-oxadiazole derivatives are generally thermally stable, but the chloromethyl group can be labile at elevated temperatures.[2][3]
-
Solution: Attempt the reaction at a lower temperature. If the reaction rate is too slow, a gradual increase in temperature is advisable while monitoring the reaction progress and byproduct formation by TLC or LC-MS.
-
-
Solvent Choice:
-
Problem: Protic solvents (e.g., water, methanol, ethanol) can participate in solvolysis reactions with the chloromethyl group.
-
Solution: Use aprotic solvents such as acetonitrile, THF, DMF, or DMSO. Ensure the solvent is dry to prevent hydrolysis.
-
-
Base Selection (for reactions requiring a base):
-
Problem: Strong bases (e.g., NaOH, KOH, alkoxides) can promote side reactions and ring degradation.
-
Solution: Use a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Experimental Protocol: Optimizing Reaction Conditions for a Nucleophilic Substitution
This protocol outlines a general approach to optimize the reaction of this compound with a generic nucleophile (Nu-H) in the presence of a base.
-
Materials: this compound, Nucleophile (Nu-H), Potassium Carbonate (K₂CO₃), dry Acetonitrile (MeCN).
-
Procedure: a. To a solution of the nucleophile (1.0 eq) in dry MeCN, add K₂CO₃ (1.5 eq). b. Stir the mixture at room temperature for 15 minutes. c. Add a solution of this compound (1.1 eq) in dry MeCN dropwise. d. Monitor the reaction by TLC or LC-MS at regular intervals (e.g., every hour). e. If no reaction is observed at room temperature after 4 hours, gradually increase the temperature to 40-50 °C and continue monitoring. f. Upon completion, filter the solid, and concentrate the filtrate. Purify the crude product by column chromatography.
Issue 2: Formation of Multiple Products (Byproducts)
The formation of multiple products indicates a lack of reaction selectivity or decomposition of the starting material or product.
Troubleshooting Steps:
-
Inert Atmosphere:
-
Problem: Some reagents or intermediates might be sensitive to air or moisture.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Stoichiometry Control:
-
Problem: Incorrect stoichiometry can lead to unreacted starting materials or the formation of di-substituted products if the nucleophile is polyfunctional.
-
Solution: Carefully control the molar ratios of the reactants. A slight excess of the limiting reagent may be necessary in some cases to drive the reaction to completion.
-
-
Purification of Starting Materials:
-
Problem: Impurities in the starting materials or reagents can lead to side reactions.
-
Solution: Ensure the purity of this compound and the nucleophile before starting the reaction.
-
Data Presentation
Table 1: Recommended Reaction Conditions to Minimize Decomposition
| Parameter | Recommended Condition | Rationale |
| Temperature | 25-60 °C | Avoids thermal degradation of the oxadiazole ring and the chloromethyl group. |
| pH | Neutral to mildly basic (pH 7-9) | Prevents acid-catalyzed ring opening and strong base-induced decomposition.[1] |
| Solvent | Aprotic (e.g., Acetonitrile, THF, DMF) | Minimizes solvolysis of the chloromethyl group. |
| Base | Weak, non-nucleophilic (e.g., K₂CO₃, Na₂CO₃, TEA) | Avoids competing nucleophilic attack and ring degradation. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects sensitive reagents and intermediates from air and moisture. |
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole, with a focus on scaling up the process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of N'-(2-chloroacetyl)acetohydrazide (Intermediate) | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Degradation of chloroacetyl chloride by moisture. 3. Incorrect stoichiometry of reagents. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. 2. Use freshly distilled or a new bottle of chloroacetyl chloride. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 3. Carefully re-check the molar equivalents of the starting materials. |
| Low Yield of this compound (Final Product) | 1. Inefficient cyclodehydration. 2. Degradation of the starting materials or product under harsh reaction conditions (e.g., high temperatures).[1] 3. Product loss during work-up and purification. | 1. The choice of dehydrating agent is critical.[1] Consider screening different reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or Burgess reagent.[2][3] 2. Optimize the reaction temperature and time. Gradual heating and careful monitoring can prevent decomposition. 3. For purification, recrystallization is a common and effective method.[1] Column chromatography can also be employed for higher purity.[2] |
| Formation of Impurities or By-products | 1. Presence of unreacted starting materials. 2. Side reactions due to high temperatures or reactive impurities. 3. In the case of using sulfur-containing reagents (not recommended for this synthesis), formation of 1,3,4-thiadiazole is a common impurity.[4] | 1. Ensure the initial reaction goes to completion by monitoring with TLC. 2. Maintain strict control over reaction conditions and use high-purity starting materials. 3. If a sulfur-containing impurity is detected, reconsider the reagents used. Purification via column chromatography may be necessary to separate the oxadiazole from the thiadiazole.[4] |
| Difficulty in Product Isolation and Purification | 1. The product may be an oil or a low-melting solid. 2. Co-elution of impurities during column chromatography. | 1. If the product is an oil, attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is the best approach. 2. Optimize the solvent system for column chromatography. A gradual increase in the polarity of the eluent can improve separation. |
| Runaway Exothermic Reaction During Scale-up | 1. Rapid addition of reagents, especially the dehydrating agent. 2. Insufficient cooling for the larger reaction volume. | 1. Add the dehydrating agent dropwise or in small portions, while carefully monitoring the internal temperature of the reaction. 2. Ensure the cooling system (e.g., ice bath, cryocooler) is adequate for the scale of the reaction. For larger scales, a jacketed reactor with a circulating cooling system is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method involves a two-step process. The first step is the acylation of acetohydrazide with chloroacetyl chloride to form the N'-(2-chloroacetyl)acetohydrazide intermediate. The second step is the cyclodehydration of this intermediate using a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the final product.
Q2: What are the critical safety precautions to take when scaling up this synthesis?
A2: The primary safety concern is the exothermic nature of the cyclodehydration step, which can lead to a thermal runaway if not properly controlled. It is crucial to have an efficient cooling system in place and to add the dehydrating agent slowly and in a controlled manner. Chloroacetyl chloride and the dehydrating agents (POCl₃, SOCl₂) are corrosive and moisture-sensitive, so they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.
Q4: What are the best methods for purifying the final product on a larger scale?
A4: For larger quantities, recrystallization is often the most practical and efficient purification method.[1] If the product is an oil or if recrystallization does not yield a product of sufficient purity, column chromatography is a suitable alternative.[2]
Q5: What are some common by-products to look out for?
A5: The most common impurities are unreacted starting materials. If the reaction conditions are not well-controlled, side reactions can lead to the formation of various by-products. It is important to characterize any significant impurities to understand and optimize the reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of N'-(2-chloroacetyl)acetohydrazide (Intermediate)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve acetohydrazide (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran - THF).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same anhydrous solvent to the dropping funnel and add it dropwise to the stirred solution of acetohydrazide over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of cold water. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of this compound (Final Product)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the crude N'-(2-chloroacetyl)acetohydrazide (1.0 eq).
-
Reagent Addition: Carefully and slowly add a dehydrating agent such as phosphorus oxychloride (POCl₃) (2-3 eq) to the flask in a fume hood. The addition is exothermic and should be done with caution.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring. This step should be performed in a fume hood as it can release HCl gas.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly alkaline. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 1,3,4-Oxadiazole Derivatives
| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| 1 | POCl₃ | Toluene | Reflux | 6 | 40-76 | 2,5-dialkyl-1,3,4-oxadiazoles |
| 2 | Burgess Reagent | Dioxane | 100 | 24 | 76 | 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol[2] |
| 3 | SOCl₂ | - | 80-85 | 4 | - | 2-chloromethyl-5-aryl-1,3,4-oxadiazole |
| 4 | TBTU | DMF | 50 | - | 85 | 2,5-disubstituted 1,3,4-oxadiazoles[3] |
Note: The yields and conditions are for analogous compounds and may require optimization for the synthesis of this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis of this compound.
Synthetic Pathway
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Analysis of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing impurities in 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound samples?
A1: Impurities can originate from various stages, including synthesis, storage, and degradation.[1][2] Potential impurities in this compound can be categorized as:
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Organic Impurities: These may include starting materials, by-products from side reactions, intermediates, and degradation products.[1] For instance, unreacted N'-(2-chloroacetyl)-3-hydroxybenzohydrazide could be a potential impurity if a similar synthetic route is followed.[3]
-
Inorganic Impurities: These can include reagents, catalysts, and heavy metals.[1]
-
Residual Solvents: Volatile organic compounds used during synthesis or purification may remain in the final product.[1]
Q2: Which analytical technique is most suitable for analyzing impurities in my sample?
A2: The choice of analytical technique depends on the nature of the impurities you are targeting. A combination of chromatographic and spectroscopic methods is often employed for comprehensive impurity profiling.[1][2]
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High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying non-volatile and thermally labile organic impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents.[1][4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities.[1][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities.[2][5]
Q3: How can I identify an unknown peak in my chromatogram?
A3: Identifying an unknown peak requires a systematic approach. After ensuring the peak is not a system artifact (e.g., from the mobile phase or sample diluent), you can use hyphenated techniques like LC-MS or GC-MS to obtain mass spectral data.[1][5] The mass-to-charge ratio (m/z) and fragmentation pattern can provide crucial information about the molecular weight and structure of the unknown impurity. For definitive structural confirmation, the impurity may need to be isolated and analyzed by NMR spectroscopy.[5]
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Column degradation, inappropriate mobile phase pH, sample overload. | 1. Use a new or validated column.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Inject a lower concentration of the sample. |
| Shifting Retention Times | Inconsistent mobile phase composition, temperature fluctuations, column aging. | 1. Ensure accurate mobile phase preparation and proper mixing.2. Use a column thermostat to maintain a consistent temperature.3. Equilibrate the column for a sufficient time before analysis. |
| Ghost Peaks | Contamination in the mobile phase, injector, or detector; carryover from previous injections. | 1. Use fresh, high-purity mobile phase solvents.2. Implement a thorough needle wash program.3. Run blank injections to identify the source of contamination. |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No Peaks Detected | Injection issue, leak in the system, inactive filament. | 1. Verify the syringe is drawing and injecting the sample correctly.2. Perform a leak check on the inlet and column connections.3. Check the MS tune report to ensure the filament is operational. |
| Peak Tailing | Active sites in the inlet liner or column, incompatible solvent. | 1. Use a deactivated inlet liner.2. Condition the column according to the manufacturer's instructions.3. Ensure the sample solvent is appropriate for the analysis. |
| Poor Separation | Inadequate temperature program, incorrect column phase. | 1. Optimize the oven temperature ramp rate.2. Select a column with a stationary phase that provides better selectivity for the target analytes. |
NMR Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Broad Peaks | Sample aggregation, presence of paramagnetic impurities, poor shimming. | 1. Use a dilute sample solution.2. Filter the sample to remove any particulate matter.3. Re-shim the spectrometer before acquiring data. |
| Unexpected Signals | Contaminated NMR tube or solvent, presence of impurities in the sample. | 1. Use clean, high-quality NMR tubes.2. Use a fresh ampoule of deuterated solvent.3. Refer to tables of common NMR impurities to identify solvent or grease peaks.[6][7][8] |
| Poor Signal-to-Noise Ratio | Insufficient sample concentration, incorrect acquisition parameters. | 1. Increase the sample concentration if possible.2. Increase the number of scans to improve the signal-to-noise ratio. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
Parameter Condition Column C18, 250 mm x 4.6 mm, 5 µm Mobile Phase A 0.1% Formic acid in Water Mobile Phase B 0.1% Formic acid in Acetonitrile Gradient 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-31 min, 90-10% B; 31-35 min, 10% B Flow Rate 1.0 mL/min Column Temperature 30 °C Injection Volume 10 µL | Detector | UV at 254 nm |
-
Data Analysis: Integrate all peaks in the chromatogram. Identify and quantify impurities based on their relative retention times and peak areas compared to a reference standard.
Protocol 2: GC-MS Method for Residual Solvent Analysis
-
Sample Preparation: Prepare a stock solution of common residual solvents. Accurately weigh approximately 100 mg of the this compound sample into a headspace vial and dissolve in a suitable solvent like DMSO.
-
GC-MS Conditions:
Parameter Condition Column DB-624, 30 m x 0.25 mm, 1.4 µm or similar Carrier Gas Helium at a constant flow of 1.2 mL/min Inlet Temperature 250 °C Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min MS Transfer Line 250 °C Ion Source 230 °C | Mass Range | 35-350 amu |
-
Data Analysis: Identify residual solvents by comparing the retention times and mass spectra of the peaks in the sample chromatogram to those of the reference standards.
Protocol 3: ¹H NMR for Structural Characterization
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Acquisition Parameters:
Parameter Setting Spectrometer 400 MHz or higher Pulse Program Standard ¹H acquisition Number of Scans 16 or as needed for good signal-to-noise | Relaxation Delay | 1-2 seconds |
-
Data Analysis: Process the FID to obtain the spectrum. Identify the signals corresponding to the main compound. Analyze any additional signals for chemical shift, integration, and multiplicity to elucidate the structure of impurities. The expected ¹H NMR signals for this compound are a singlet for the methyl group and a singlet for the chloromethyl group.[9]
Visualizations
Caption: Experimental Workflow for Impurity Analysis.
Caption: Logical Flow for Troubleshooting Chromatographic Issues.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. rroij.com [rroij.com]
- 3. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. epfl.ch [epfl.ch]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 9. This compound(3914-42-9) 1H NMR spectrum [chemicalbook.com]
Strategies to avoid dimerization of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole, with a focus on strategies to prevent its dimerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound?
A1: The primary cause of instability is the high reactivity of the chloromethyl group. This group acts as an electrophile, making the molecule susceptible to nucleophilic attack. Self-reaction, or dimerization, can occur if the compound is not handled and stored under appropriate conditions.
Q2: What is the likely mechanism of dimerization for this compound?
A2: Dimerization is most likely to occur via an intermolecular nucleophilic substitution reaction. The chloromethyl group of one molecule is attacked by a nucleophilic site on a second molecule. The most probable nucleophilic centers on this compound are the nitrogen atoms of the oxadiazole ring. The 1,3,4-oxadiazole ring itself is electron-deficient, making the ring carbons poor nucleophiles.[1][2][3]
Q3: How can I detect if my sample of this compound has started to dimerize?
A3: Dimerization will result in the formation of a new, higher molecular weight species. This can be detected by analytical techniques such as:
-
Thin Layer Chromatography (TLC): The dimer will appear as a new spot with a different Rf value than the starting material.
-
High-Performance Liquid Chromatography (HPLC): A new peak corresponding to the dimer will be observed in the chromatogram.
-
Mass Spectrometry (MS): The mass spectrum will show a peak corresponding to the molecular weight of the dimer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals in the 1H and 13C NMR spectra that are inconsistent with the structure of the starting material can indicate the presence of the dimer.
Troubleshooting Guide
Issue: I suspect that this compound is dimerizing in my reaction or during storage.
Q1: What are the initial steps to troubleshoot this issue?
A1: First, confirm the presence of the dimer using one of the analytical techniques mentioned in the FAQs (TLC, HPLC, MS, or NMR). If the dimer is present, review your storage and handling procedures. The compound should be stored at low temperatures (recommended at 4°C) and protected from moisture.[4]
Q2: My reaction is yielding a significant amount of dimer. What reaction parameters should I investigate?
A2: Several factors can promote dimerization. Consider the following adjustments to your reaction conditions:
-
Temperature: Higher temperatures can accelerate the rate of dimerization. If your reaction conditions permit, try running the reaction at a lower temperature.
-
Concentration: High concentrations of the starting material can increase the likelihood of intermolecular reactions. Using more dilute conditions can help to minimize dimerization.
-
Solvent: The choice of solvent can influence the reaction pathway. Aprotic solvents are generally preferred. Protic solvents could potentially participate in side reactions.
-
Base: If your reaction requires a base, its strength and stoichiometry are critical. A strong base can deprotonate any slightly acidic protons, potentially creating a more potent nucleophile that could react with the chloromethyl group. Consider using a weaker, non-nucleophilic base, or a "proton sponge."
-
Order of Addition: If your reaction involves a nucleophile that is intended to react with the chloromethyl group, it is often best to add the this compound slowly to a solution of the nucleophile. This ensures that the concentration of the reactive chloromethyl compound is kept low at any given time, favoring the desired reaction over self-dimerization.
Q3: Are there any specific storage recommendations to prevent dimerization?
A3: Yes, proper storage is crucial.
-
Temperature: Store the compound at a low, constant temperature, such as in a refrigerator at 4°C.[4]
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric moisture.
-
Dry Conditions: Ensure the storage container is dry and tightly sealed. Moisture can lead to hydrolysis of the chloromethyl group, which can complicate reactions and potentially catalyze degradation pathways.
-
Solvent: If stored in solution, use a dry, aprotic solvent.
Experimental Protocols
Protocol 1: General Handling Procedure for this compound
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Preparation: Before use, ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry inert gas (argon or nitrogen).
-
Dispensing: Handle the solid compound in a glove box or under a positive pressure of inert gas to minimize exposure to air and moisture. If a glove box is not available, work quickly and efficiently.
-
Dissolution: If using in a reaction, dissolve the compound in a dry, aprotic solvent (e.g., anhydrous THF, DMF, or acetonitrile).
-
Reaction Addition: When adding to a reaction mixture, it is best to do so as a solution via a syringe or cannula to maintain an inert atmosphere. As a general rule for reactions with nucleophiles, add the solution of this compound dropwise to the solution of the nucleophile.
Protocol 2: A Representative Nucleophilic Substitution Reaction to Minimize Dimerization
This protocol describes a general procedure for reacting this compound with a generic nitrogen nucleophile (R2NH).
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add the nitrogen nucleophile (1.1 equivalents) and a suitable non-nucleophilic base (e.g., diisopropylethylamine, 1.2 equivalents) dissolved in a dry, aprotic solvent (e.g., anhydrous acetonitrile).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Electrophile: Dissolve this compound (1.0 equivalent) in a minimal amount of the same dry, aprotic solvent and add it to the dropping funnel. Add the solution dropwise to the cooled, stirring reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 3914-42-9 | [5] |
| Molecular Formula | C4H5ClN2O | [5] |
| Molecular Weight | 132.55 g/mol | [6] |
| Appearance | Solid | [6] |
| Melting Point | 135-137 °C | [4] |
| Boiling Point | 211.7 °C at 760 mmHg | [4] |
| Storage Temperature | 4°C | [4] |
Visualizations
Caption: Proposed mechanism for the dimerization of this compound.
Caption: Troubleshooting workflow for addressing dimerization issues.
Caption: Recommended experimental workflow to minimize dimerization.
References
Validation & Comparative
Spectroscopic Profile of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive spectroscopic characterization of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis with structurally related analogues to facilitate its identification and validation. The presented data is crucial for quality control, reaction monitoring, and structural elucidation.
While specific experimental spectra for this compound are not publicly available in the cited literature, this guide presents a comparative analysis based on the reported spectroscopic data of several closely related 2,5-disubstituted 1,3,4-oxadiazoles. This approach allows for the prediction and validation of the expected spectral features of the target compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a series of 2-(chloromethyl)-5-substituted-1,3,4-oxadiazoles, providing a basis for comparison with the target compound, this compound.
Table 1: ¹H NMR Spectroscopic Data of 2-(Chloromethyl)-5-substituted-1,3,4-oxadiazoles
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole | DMSO-d₆ | 7.13-7.41 (m, 4H, Ar-H), 8.11 (s, 1H, Pyridine-H), 8.75 (s, 2H, Pyridine-H)[1] |
| 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | DMSO-d₆ | 3.74 (s, 3H, -OCH₃), 4.64 (s, 2H, -CH₂Cl), 6.84 (d, 2H, Ar-H), 7.36 (d, 2H, Ar-H)[1] |
| 2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | DMSO-d₆ | 4.64-4.65 (s, 2H, -CH₂Cl), 7.74-7.75 (m, 2H, Ar-H), 8.24-8.25 (d, 2H, Ar-H)[1] |
| 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | DMSO-d₆ | 4.64 (s, 2H, -CH₂Cl), 7.34 (d, 2H, Ar-H), 7.42 (d, 2H, Ar-H)[1] |
| 2-(Chloromethyl)-5-(4-bromophenyl)-1,3,4-oxadiazole | DMSO-d₆ | 4.64 (s, 2H, -CH₂Cl), 7.37 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H)[1] |
Table 2: Infrared (IR) Spectroscopic Data of 2-(Chloromethyl)-5-substituted-1,3,4-oxadiazoles
| Compound | Sample Prep. | Key IR Absorptions (ν, cm⁻¹) |
| 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole | KBr | 3034 (Ar-H), 2934 (C-H), 1626 (C=N), 1586, 1489 (Ph C=C), 1162 (=C-O-C=)[1] |
| 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | KBr | 3023 (Ar-H), 1610 (C=N), 1600, 1490 (Ph C=C), 1171 (=C-O-C=)[1] |
| 2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | KBr | 3100 (Ar-H), 1608 (C=N), 1583, 1487 (Ph C=C), 1176 (=C-O-C=)[1] |
| 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | KBr | 3011 (Ar-H), 1599 (C=N), 1584, 1485 (Ph C=C), 1167 (=C-O-C=)[1] |
| 2-(Chloromethyl)-5-(4-bromophenyl)-1,3,4-oxadiazole | KBr | 3010 (Ar-H), 1598 (C=N), 1548, 1480 (Ph C=C), 1170 (=C-O-C=)[1] |
Table 3: Mass Spectrometry (MS) Data of 2-(Chloromethyl)-5-substituted-1,3,4-oxadiazoles
| Compound | Ionization Mode | Molecular Ion (M⁺) m/z |
| 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole | MS | 194.5[1] |
| 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | MS | 224.5[1] |
| 2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | MS | 239.5[1] |
| 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | MS | 229[1] |
| 2-(Chloromethyl)-5-(4-bromophenyl)-1,3,4-oxadiazole | MS | 273[1] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The proton NMR spectrum is acquired at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired at 100 MHz with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. A portion of the mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., electron ionization - EI, or electrospray ionization - ESI).
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. For ESI-MS, the solution is infused directly into the ion source. For EI-MS, a small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization and validation of a chemical compound.
Caption: Workflow for Spectroscopic Characterization.
References
Comparative Analysis of HPLC and GC-MS for Purity Assessment of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole. The selection of an appropriate analytical technique is critical in drug development and chemical research to ensure the quality, safety, and efficacy of the compound. While specific application notes for this particular molecule are not widely published, this document outlines standard methodologies and expected performance based on the analysis of structurally similar heterocyclic compounds.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, valued for its versatility in separating a wide range of compounds with high resolution and sensitivity. It is particularly well-suited for non-volatile or thermally labile molecules, making it a strong candidate for the analysis of complex organic structures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for volatile and thermally stable compounds, providing excellent separation efficiency and definitive identification of analytes based on their mass-to-charge ratio.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is often the method of choice for the purity determination of polar, semi-polar, and non-volatile compounds. For a molecule like this compound, a reversed-phase HPLC method would likely be employed.
Experimental Protocol: HPLC
A standard reversed-phase HPLC method for the analysis of a small heterocyclic molecule like this compound would be as follows:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, starting with 30% acetonitrile and increasing to 70% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is accurately weighed, dissolved in the mobile phase or a suitable solvent like acetonitrile, and diluted to a final concentration of approximately 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Purity Assessment
The purity of the sample is typically determined by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 1,500 | 0.15 | Impurity A |
| 2 | 8.2 | 995,000 | 99.50 | This compound |
| 3 | 10.1 | 3,500 | 0.35 | Impurity B |
| Total | 1,000,000 | 100.00 |
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive technique that can provide both quantitative purity data and structural information about the main component and any impurities. Its applicability to this compound depends on the compound's volatility and thermal stability. The presence of the chloromethyl group may raise concerns about thermal degradation in the hot GC inlet.
Experimental Protocol: GC-MS
A typical GC-MS protocol for a moderately volatile small molecule would be:
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C (a lower temperature should be tested to avoid degradation).
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Data Presentation: GC-MS Purity Assessment
Similar to HPLC, purity can be estimated by the area percent of the peaks in the total ion chromatogram (TIC). The mass spectrum of each peak can be used to identify the components.
| Peak No. | Retention Time (min) | Peak Area (TIC) | Area % | Identification (based on MS) |
| 1 | 5.8 | 2,000 | 0.20 | Solvent-related impurity |
| 2 | 9.3 | 992,000 | 99.20 | This compound |
| 3 | 11.5 | 6,000 | 0.60 | Potential degradation product |
| Total | 1,000,000 | 100.00 |
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS purity analysis.
Comparison of HPLC and GC-MS for Purity Assessment
| Feature | HPLC | GC-MS |
| Applicability | Excellent for non-volatile and thermally labile compounds. Wide range of compound polarities. | Best for volatile and thermally stable compounds. |
| Selectivity | Based on the differential partitioning of the analyte between the mobile and stationary phases. | Based on the analyte's volatility and interaction with the stationary phase. |
| Detection | Typically UV-Vis, offering good sensitivity but limited identification capabilities. | Mass spectrometry provides detailed structural information and confident peak identification. |
| Sensitivity | Generally in the nanogram (ng) range. | Can reach picogram (pg) to femtogram (fg) levels, offering higher sensitivity. |
| Sample Preparation | More versatile, as the sample needs to be soluble in the mobile phase. | The sample must be dissolved in a volatile solvent. Derivatization may be required for non-volatile compounds. |
| Potential Issues | Co-elution of impurities can be a challenge. Mobile phase preparation and disposal. | Thermal degradation of the analyte in the injector port can lead to inaccurate purity assessment. |
| Recommendation for this compound | Likely the more robust and reliable method, especially if the thermal stability of the compound is unknown or questionable. | A valuable complementary technique for identifying volatile impurities and confirming the molecular weight of the main component, provided the compound is thermally stable. |
Alternative Analytical Techniques
For a comprehensive purity profile, other techniques could be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, Cl) in the sample, which can be compared to the theoretical values.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and melting range of the compound, which is an indicator of purity.
A Comparative Analysis of the Biological Activities of 1,3,4-Oxadiazole and 1,2,4-Oxadiazole Isomers
In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, with oxadiazole isomers standing out for their wide array of biological activities. This guide provides a comparative analysis of two prominent isomers, 1,3,4-oxadiazole and 1,2,4-oxadiazole, focusing on their documented biological effects supported by experimental data. Both isomers are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms, but the different arrangement of these heteroatoms leads to distinct physicochemical properties and biological activities.[1][2] These compounds have been extensively studied and have shown promise in various therapeutic areas, including as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[3][4]
Overview of Biological Activities
Both 1,3,4-oxadiazole and 1,2,4-oxadiazole moieties are present in numerous biologically active molecules.[2] The 1,3,4-oxadiazole nucleus is a well-established pharmacophore known for its metabolic stability and ability to participate in hydrogen bonding.[5] Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of activities, including anti-inflammatory, hypoglycemic, anxiolytic, antidepressant, anti-proliferative, antifungal, antibacterial, and anti-tuberculosis effects.[5] Similarly, 1,2,4-oxadiazole derivatives are recognized for their significant pharmacological potential, exhibiting antibacterial, anti-inflammatory, anti-tuberculous, antifungal, anti-diabetic, and anticancer properties.[1][2]
Comparative Quantitative Data on Biological Activities
The following tables summarize the quantitative biological activity data for derivatives of both isomers across different therapeutic areas. This data, extracted from various studies, allows for a comparative assessment of their potency.
Table 1: Comparative Anticancer Activity
| Compound/Derivative | Isomer | Cell Line | IC50 (µM) | Reference |
| 2,5-disubstituted derivative 1 | 1,3,4-oxadiazole | HCT-116 | 0.28 | [5] |
| Thioglycoside derivative 2 | 1,3,4-oxadiazole | MCF-7 | 2.67 (mg/mL) | [5] |
| 1,2,4-oxadiazole linked imidazopyrazine 16a | 1,2,4-oxadiazole | MCF-7 | 0.68 | [6] |
| 1,2,4-oxadiazole linked imidazopyrazine 16b | 1,2,4-oxadiazole | MCF-7 | 0.22 | [6] |
| 1,2,4-oxadiazole fused 1,3,4-oxadiazole 11b | Hybrid | MCF-7 | 0.34 ± 0.025 | [7] |
Table 2: Comparative Antimicrobial Activity
| Compound/Derivative | Isomer | Microorganism | MIC (µg/mL) | Reference |
| OZE-I | 1,3,4-oxadiazole | S. aureus USA100 | 4 | [8] |
| OZE-II | 1,3,4-oxadiazole | S. aureus USA100 | 8 | [8] |
| OZE-III | 1,3,4-oxadiazole | S. aureus | 8-32 | [8] |
| Benzimidazole-oxadiazole hybrid 8a | 1,2,4-oxadiazole | M. tuberculosis H37Rv | 1.6 | [6] |
| Substituted 1,2,4-oxadiazole 7a | 1,2,4-oxadiazole | M. tuberculosis H37Rv | 0.4 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro Anticancer Activity (MTT Assay)
The anticancer activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains was determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]
-
Inoculum Preparation: Bacterial or fungal strains were grown in appropriate broth, and the turbidity was adjusted to match the 0.5 McFarland standard.
-
Compound Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visual representations of key biological processes and experimental setups are provided below using Graphviz.
Caption: Workflow for determining in vitro anticancer activity.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijrpr.com [ijrpr.com]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole and its Thiadiazole Analog for Drug Development
A comprehensive guide for researchers and drug development professionals on the synthesis, properties, and potential biological activities of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole and its bioisosteric counterpart, 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole.
This guide provides a comparative overview of two heterocyclic compounds, this compound and 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole, which hold significant interest in the field of medicinal chemistry. As bioisosteres, the substitution of the oxygen atom in the oxadiazole ring with a sulfur atom to form the thiadiazole analog can lead to nuanced differences in physicochemical properties and biological activities. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this guide consolidates available information on their synthesis, general properties, and the known biological activities of their respective compound classes.
Physicochemical and Spectral Properties
A comparison of the fundamental physicochemical and spectral properties is crucial for understanding the potential behavior of these compounds in biological systems. The following table summarizes the available data.
| Property | This compound | 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole |
| Molecular Formula | C₄H₅ClN₂O | C₄H₅ClN₂S |
| Molecular Weight | 132.55 g/mol | 148.61 g/mol [1] |
| CAS Number | 3914-42-9 | 75341-23-0[1] |
| Appearance | Solid | - |
| 1H NMR | Spectrum available[2] | δ 2.793 (s, 3H, CH₃), 5.252 (s, 2H, CH₂)[3] |
| 13C NMR | - | δ 15.82 (CH₃), 47.29 (CH₂), 161.33 (C-2), 166.91 (C-5)[3] |
| IR Spectroscopy | - | 1449, 1378, 1267, 1198, 1050, 739, 623 cm⁻¹[3] |
Synthesis Protocols
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles typically proceeds through the cyclization of common intermediates. Below are generalized experimental protocols for the synthesis of these classes of compounds.
General Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
A common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.
Experimental Protocol:
-
Preparation of N-acetyl-N'-chloroacetylhydrazine: To a solution of acetylhydrazide in a suitable solvent (e.g., dichloromethane), an equimolar amount of chloroacetyl chloride is added dropwise at 0°C with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The resulting precipitate is filtered, washed, and dried.
-
Cyclization: The N-acetyl-N'-chloroacetylhydrazine is then heated under reflux with a dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid, for several hours.
-
Work-up: After cooling, the reaction mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution). The precipitated product, this compound, is filtered, washed with water, and purified by recrystallization.
General Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles
The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles can be achieved from the same diacylhydrazine intermediate by using a sulfur-containing cyclizing agent.
Experimental Protocol:
-
Preparation of N-acetyl-N'-chloroacetylhydrazine: This intermediate is prepared as described in the oxadiazole synthesis.
-
Cyclization: The N-acetyl-N'-chloroacetylhydrazine is heated with a thionating agent, such as phosphorus pentasulfide or Lawesson's reagent, in an inert solvent (e.g., toluene or xylene) under reflux for several hours.
-
Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is then treated with a dilute base solution, and the crude product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated to yield 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole, which can be further purified by chromatography or recrystallization.
Comparative Biological Activities
Both 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities.[4] This section provides a comparative overview of the potential antimicrobial and cytotoxic activities based on studies of related derivatives.
Antimicrobial Activity
Derivatives of both 1,3,4-oxadiazoles and 1,3,4-thiadiazoles have demonstrated significant antimicrobial properties against a spectrum of bacteria and fungi.[4][5]
Potential Mechanisms of Action: The antimicrobial action of these heterocyclic compounds is believed to involve multiple mechanisms, including:
-
Enzyme Inhibition: Interference with essential microbial enzymes.
-
Cell Wall Synthesis Disruption: Inhibition of key steps in the formation of the bacterial cell wall.
-
DNA Gyrase Inhibition: Impairment of DNA replication and repair processes.
Cytotoxic Activity
Numerous derivatives of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles have been investigated for their potential as anticancer agents.[6]
Potential Mechanisms of Action: The cytotoxic effects of these compounds are often attributed to their ability to:
-
Induce Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.
-
Inhibit Kinases: Blocking the activity of protein kinases that are crucial for cancer cell proliferation and survival.
-
Disrupt Microtubule Dynamics: Interfering with the formation and function of the mitotic spindle, leading to cell cycle arrest.
Direct comparative cytotoxicity data (e.g., IC₅₀ values) for this compound and its thiadiazole analog against various cancer cell lines are not available in the reviewed literature. However, the general consensus is that the thiadiazole ring, due to the presence of the sulfur atom, can exhibit different electronic and lipophilic properties compared to the oxadiazole ring, which may translate to variations in cytotoxic potency and selectivity.
Conclusion
Both this compound and its thiadiazole analog represent promising scaffolds for the development of new therapeutic agents. The substitution of oxygen with sulfur is a key bioisosteric modification that can modulate the physicochemical and biological properties of the molecule. While this guide provides a foundational comparison based on available data for these compound classes, further direct comparative studies involving the synthesis and comprehensive biological evaluation of both this compound and 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole are warranted. Such studies would provide valuable quantitative data to elucidate the specific advantages and disadvantages of each scaffold and guide the rational design of more potent and selective drug candidates.
References
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. This compound(3914-42-9) 1H NMR spectrum [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Guide to the Structure-Activity Relationship of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole Analogs as Potential Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of hypothetical 2-(chloromethyl)-5-substituted-1,3,4-oxadiazole analogs. Due to a lack of publicly available, specific SAR studies on 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole, this document synthesizes general SAR principles from research on broader 2,5-disubstituted 1,3,4-oxadiazole series to project the potential antimicrobial activities of these specific analogs. The experimental data presented is representative and intended to guide future research in this area.
Structure-Activity Relationship (SAR) Analysis
The antimicrobial activity of 2,5-disubstituted 1,3,4-oxadiazoles is significantly influenced by the nature of the substituents at these positions. The following table outlines a hypothetical SAR study for a series of 2-(chloromethyl)-5-substituted-1,3,4-oxadiazole analogs, with predicted antimicrobial activity based on established trends in the broader class of compounds.
Table 1: Hypothetical Structure-Activity Relationship of 2-(Chloromethyl)-5-substituted-1,3,4-oxadiazole Analogs
| Compound ID | R Group (at 5-position) | Predicted Antimicrobial Activity (MIC µg/mL) | Rationale for Predicted Activity |
| OX-1 | -CH₃ (Methyl) | 50-100 | The small, electron-donating methyl group is expected to confer moderate activity. |
| OX-2 | -C₆H₅ (Phenyl) | 25-50 | The presence of an aromatic ring generally enhances antimicrobial activity. |
| OX-3 | -C₆H₄-Cl (4-Chlorophenyl) | 10-25 | Electron-withdrawing groups like chlorine on the phenyl ring often lead to increased potency.[1] |
| OX-4 | -C₆H₄-NO₂ (4-Nitrophenyl) | 5-15 | The strongly electron-withdrawing nitro group is known to significantly enhance antimicrobial activity in this class of compounds.[1] |
| OX-5 | -C₆H₄-OCH₃ (4-Methoxyphenyl) | 25-50 | An electron-donating methoxy group may slightly reduce or maintain activity compared to an unsubstituted phenyl ring. |
| OX-6 | -CH₂C₆H₅ (Benzyl) | 30-60 | The increased flexibility of the benzyl group might lead to a slight decrease in activity compared to a directly attached phenyl ring. |
| OX-7 | -Cyclohexyl | 60-120 | A non-aromatic, bulky aliphatic group is generally associated with lower antimicrobial activity. |
Experimental Protocols
The following are detailed methodologies for the synthesis and antimicrobial evaluation of 2,5-disubstituted 1,3,4-oxadiazole analogs, based on common practices in the field.
General Synthesis of 2-(Chloromethyl)-5-substituted-1,3,4-oxadiazoles
A common synthetic route to this class of compounds involves a multi-step process:
-
Hydrazide Formation: A carboxylic acid (R-COOH) is esterified and then reacted with hydrazine hydrate to form the corresponding acid hydrazide (R-CONHNH₂).
-
Reaction with Chloroacetyl Chloride: The acid hydrazide is then reacted with chloroacetyl chloride in a suitable solvent (e.g., phosphorus oxychloride) to yield the 2-(chloromethyl)-5-substituted-1,3,4-oxadiazole. The reaction mixture is typically refluxed, and the product is isolated by pouring the mixture into crushed ice, followed by filtration and recrystallization.
Antimicrobial Activity Screening
-
Microbroth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Bacterial or fungal strains are cultured in a suitable broth medium.
-
The synthesized compounds are dissolved in a solvent like DMSO to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in 96-well microtiter plates.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
-
Agar Disc Diffusion Method: This method provides a qualitative assessment of antimicrobial activity.
-
A standardized inoculum of the microorganism is uniformly spread on an agar plate.
-
Sterile filter paper discs impregnated with known concentrations of the synthesized compounds are placed on the agar surface.
-
The plates are incubated under appropriate conditions.
-
The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured to assess the antimicrobial activity.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for a structure-activity relationship study and a representative signaling pathway that could be targeted by such compounds.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Potential inhibition of bacterial cell wall synthesis by 1,3,4-oxadiazole analogs.
Comparison with Alternative Antimicrobial Agents
The 1,3,4-oxadiazole scaffold is a component of several clinically used and investigational drugs. A comparison with existing antimicrobial agents is crucial for understanding the potential of this new series of analogs.
Table 2: Comparison with Standard Antimicrobial Agents
| Compound Class | Mechanism of Action | Spectrum of Activity | Common Resistance Mechanisms |
| 1,3,4-Oxadiazole Analogs | Varies; potential inhibition of cell wall synthesis, DNA gyrase, etc.[2] | Broad-spectrum potential against bacteria and fungi.[2] | To be determined; may involve target modification or efflux pumps. |
| β-Lactams (e.g., Penicillin) | Inhibition of peptidoglycan synthesis (cell wall). | Primarily Gram-positive, some Gram-negative. | Production of β-lactamase enzymes. |
| Fluoroquinolones (e.g., Ciprofloxacin) | Inhibition of DNA gyrase and topoisomerase IV. | Broad-spectrum (Gram-positive and Gram-negative). | Mutations in target enzymes, efflux pumps. |
| Azoles (e.g., Fluconazole) | Inhibition of ergosterol synthesis (fungal cell membrane). | Antifungal. | Mutations in the target enzyme (lanosterol 14-α-demethylase), efflux pumps. |
Conclusion
While specific experimental data on the structure-activity relationship of this compound analogs is not yet available in the public domain, the general principles derived from the broader class of 2,5-disubstituted 1,3,4-oxadiazoles provide a strong foundation for future research. The hypothetical SAR presented in this guide suggests that analogs bearing electron-withdrawing substituents on an aromatic ring at the 5-position are likely to exhibit enhanced antimicrobial activity. Further synthesis and biological evaluation of these specific analogs are warranted to validate these predictions and to explore their potential as novel antimicrobial agents.
References
In Silico Molecular Docking of 1,3,4-Oxadiazole Derivatives: A Comparative Analysis against EGFR and VEGFR2 Kinase Domains
A detailed computational analysis reveals that certain 1,3,4-oxadiazole derivatives exhibit significant selective inhibitory potential against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) over Epidermal Growth Factor Receptor (EGFR), suggesting a promising avenue for the development of targeted anticancer therapies. This guide provides a comprehensive comparison of the binding affinities of these derivatives, supported by detailed experimental protocols and visual representations of the underlying biological pathways and computational workflows.
The 1,3,4-oxadiazole scaffold is a versatile structure in medicinal chemistry, known for its ability to interact with various therapeutic targets. A notable study conducted a comparative molecular docking analysis of fourteen 1,3,4-oxadiazole derivatives against the tyrosine kinase domains of both EGFR and VEGFR2, two key receptors implicated in cancer progression. The findings from this research form the core of this guide, offering valuable insights for researchers and drug development professionals.
Data Presentation: Binding Affinity Comparison
The inhibitory potential of the 1,3,4-oxadiazole derivatives was
Comparative antimicrobial efficacy of different 2,5-disubstituted 1,3,4-oxadiazoles
A Comparative Guide to the Antimicrobial Efficacy of 2,5-Disubstituted 1,3,4-Oxadiazoles
Introduction
The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold that is a constituent of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2] As a bioisostere for carboxylic acids, esters, and carboxamides, this moiety is of significant interest in medicinal chemistry for the development of new therapeutic agents.[1] The antimicrobial efficacy of 1,3,4-oxadiazole derivatives is particularly noteworthy, with extensive research demonstrating their activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][3]
The biological activity of these compounds is profoundly influenced by the nature of the substituents at the 2 and 5 positions of the oxadiazole ring. Structure-activity relationship (SAR) studies have revealed that the presence of specific functional groups can significantly enhance antimicrobial potency. For instance, lipophilic substitutions are thought to facilitate the transport of the molecule across microbial membranes, while the inclusion of electronegative groups like nitro (NO₂) or chloro (Cl) on an attached phenyl ring often boosts antimicrobial effects.[1] This guide provides a comparative analysis of the antimicrobial efficacy of various 2,5-disubstituted 1,3,4-oxadiazoles, supported by quantitative data from recent studies, detailed experimental protocols, and workflow visualizations.
Data Presentation: Comparative Antimicrobial Activity
The following tables summarize the in vitro antimicrobial activity of selected 2,5-disubstituted 1,3,4-oxadiazole derivatives against various bacterial and fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of 2,5-Disubstituted 1,3,4-Oxadiazoles
| Compound ID | 2-Substituent | 5-Substituent | Test Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Source |
| F4 | -(CHOH)Ph | 5-Nitrofuran-2-yl | Staphylococcus aureus | 4 | - | - | [4] |
| F3 | -(CHOH)Ph | Furan-2-yl | Staphylococcus aureus | 8 | - | - | [4] |
| I2 | -(CHOH)Ph | (5-Nitrofuran-2-yl)methylenehydrazinyl | Staphylococcus aureus | 4 | - | - | [4] |
| F4 | -(CHOH)Ph | 5-Nitrofuran-2-yl | Escherichia coli | 16 | - | - | [4] |
| F3 | -(CHOH)Ph | Furan-2-yl | Escherichia coli | 16 | - | - | [4] |
| I2 | -(CHOH)Ph | (5-Nitrofuran-2-yl)methylenehydrazinyl | Escherichia coli | 8 | - | - | [4] |
| 14a/14b | Naphthofuran moiety | Aryl/Heteroaryl | Pseudomonas aeruginosa | 200 (0.2 mg/mL) | Ciprofloxacin | 200 (0.2 mg/mL) | [5][6] |
| 14a/14b | Naphthofuran moiety | Aryl/Heteroaryl | Bacillus subtilis | 200 (0.2 mg/mL) | Ciprofloxacin | 200 (0.2 mg/mL) | [5][6] |
| 19 | 4-Hydroxyphenyl | Methyl | S. aureus, E. coli | 25 | Ofloxacin | < 25 | [7] |
| 37 | 3-Methyl-4-nitrophenyl | Quinolin-4-yl | Staphylococcus epidermidis | 0.48 | - | - | [2] |
| 20 | 3-Methyl-4-nitrophenyl | 5-Iodofuran-2-yl | Staphylococcus epidermidis | 1.95 | - | - | [2] |
| LMM6 | Varied | Varied | Staphylococcus aureus | 1.95 - 7.81 | - | - | [8] |
| 4e | Pyrimidin-2-amine | Varied aryl | Various bacteria | 4 - 8 | Ciprofloxacin | - | [9] |
Table 2: Antifungal Activity of 2,5-Disubstituted 1,3,4-Oxadiazoles
| Compound ID | 2-Substituent | 5-Substituent | Test Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Source |
| LMM5 | Varied | Varied | Candida albicans | 32 | Fluconazole | 0.25 | [10] |
| LMM11 | Varied | Varied | Candida albicans | 32 | Fluconazole | 0.25 | [10] |
| 43 | Varied | Varied | Aspergillus niger | - (8x > Fluconazole) | Fluconazole | - | [5][6] |
| 43 | Varied | Varied | Candida albicans | - (16x > Fluconazole) | Fluconazole | - | [5][6] |
| 4g | Pyrimidin-2-amine | Varied aryl | Various fungi | 4 | Fluconazole | - | [9] |
Experimental Protocols
The synthesis and antimicrobial evaluation of 2,5-disubstituted 1,3,4-oxadiazoles generally follow established chemical and microbiological procedures.
General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
Several synthetic routes are commonly employed. One prevalent method involves the cyclodehydration of N,N'-diacylhydrazines.[1][4]
-
Step 1: Formation of Acylhydrazide: An ester (e.g., ethyl mandelate) is treated with hydrazine hydrate (NH₂NH₂·H₂O) in a solvent like ethanol and refluxed to yield the corresponding acylhydrazide.[1][4]
-
Step 2: Formation of Diacylhydrazine Intermediate: The acylhydrazide is then reacted with a substituted aroyl chloride in a suitable solvent to afford a diacylhydrazine intermediate.[1][4]
-
Step 3: Cyclization: The diacylhydrazine is cyclized to form the 2,5-disubstituted 1,3,4-oxadiazole ring. This is achieved by refluxing with a dehydrating agent, most commonly phosphoryl chloride (POCl₃).[1][4]
-
Alternative Step 3 (for certain substituents): An acylhydrazide can be condensed with an aldehyde (e.g., 5-nitrofuraldehyde) to form a hydrazone intermediate, which is subsequently cyclized using acetic anhydride.[1][4]
-
Purification and Characterization: The final product is purified, typically by recrystallization, and its structure is confirmed using spectral analysis techniques such as IR, ¹H-NMR, and mass spectrometry.[1][11][12]
Caption: Common synthetic pathways for 2,5-disubstituted 1,3,4-oxadiazoles.
Antimicrobial Susceptibility Testing
The in vitro antimicrobial activity is predominantly determined using broth microdilution or agar diffusion methods.
Broth Microdilution Method (for MIC determination):
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate medium. The concentration of the microbial suspension is standardized, often to a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL.[4]
-
Serial Dilution: The synthesized compounds are dissolved in a solvent like DMSO and then serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: The standardized microbial suspension is added to each well of the microtiter plate. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a metabolic indicator dye like Alamar Blue or by measuring optical density with a plate reader.[4]
Caption: Standard experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Method:
This method is often used for preliminary screening.
-
Plate Preparation: A sterile nutrient agar is poured into Petri dishes and allowed to solidify. The surface is then uniformly inoculated with the standardized microbial suspension.
-
Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar.
-
Compound Application: A fixed volume of the test compound solution (at a specific concentration) is added to each well. A standard antibiotic is used as a positive control.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters.[11][12]
Structure-Activity Relationship (SAR) Insights
The comparative data reveals several key trends in the structure-activity relationships of 2,5-disubstituted 1,3,4-oxadiazoles:
-
Heterocyclic Substituents: The presence of other heterocyclic rings, such as furan, nitrofuran, and quinoline, at the C2 or C5 position often leads to potent antimicrobial activity.[1][2] For example, nitrofuran-containing derivatives showed excellent activity against both S. aureus and E. coli.[4]
-
Aromatic Ring Substituents: The substitution pattern on phenyl rings attached to the oxadiazole core is critical. The presence of electron-withdrawing groups like nitro (NO₂) and halogens (Cl) generally enhances antimicrobial effects.[1]
-
Naphthofuran Moiety: The incorporation of a larger, fused ring system like naphthofuran can result in compounds with antibacterial activity comparable to standard drugs like ciprofloxacin.[5][6]
-
Mechanism of Action: While not fully elucidated for all derivatives, proposed mechanisms of action include the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV or the disruption of the bacterial cell membrane through the generation of reactive oxygen species (ROS).[5][8]
Conclusion
The 2,5-disubstituted 1,3,4-oxadiazole scaffold represents a highly promising and versatile platform for the development of novel antimicrobial agents. The extensive body of research demonstrates that strategic modification of the substituents at the 2 and 5 positions allows for the fine-tuning of antimicrobial potency and spectrum. Derivatives incorporating furan, nitrofuran, and quinoline moieties have shown particularly remarkable efficacy against a range of clinically relevant bacteria.[1][2][4] The continued exploration of this chemical space, guided by SAR principles and mechanistic studies, holds significant potential for discovering next-generation drugs to combat the growing challenge of antimicrobial resistance.
References
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sciensage.info [sciensage.info]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Synthetic Efficiencies for the Preparation of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
The synthesis of 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole, a crucial building block in medicinal chemistry and materials science, can be achieved through various synthetic routes. This guide provides a comparative analysis of common methods, focusing on synthetic efficiency, reaction conditions, and reagent safety. The data presented is a synthesis of reported procedures for analogous 2-(chloromethyl)-5-aryl-1,3,4-oxadiazoles, providing a benchmark for researchers in the field.
Quantitative Comparison of Synthetic Methods
The efficiency of different synthetic strategies for preparing the 2-(chloromethyl)-1,3,4-oxadiazole scaffold is summarized in the table below. The primary variations lie in the choice of cyclodehydrating agent used to form the oxadiazole ring from an N,N'-diacylhydrazine precursor.
| Method | Cyclodehydrating Agent | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (h) | Key Remarks |
| 1 | Phosphorus Oxychloride (POCl₃) | 61 - 74 | 80 - 100 | 4 - 16 | Widely used, harsh reagent, requires careful handling.[1][2] |
| 2 | Burgess Reagent | ~80 | 100 | 16 | Milder alternative to POCl₃.[2][3] |
| 3 | Triflic Anhydride & Triphenylphosphine Oxide | 26 - 96 | Not specified | Not specified | Safer alternative to POCl₃, wide range of yields depending on substrate.[4] |
| 4 | Silicon Compounds & Amide | High Efficiency (not quantified) | Not specified | Not specified | A newer method with potential for high efficiency.[5] |
Experimental Protocols
Below are detailed experimental protocols for the key synthetic methods.
Method 1: Synthesis via Cyclodehydration using Phosphorus Oxychloride (POCl₃)
This method involves the reaction of a 1-(chloroacetyl)-2-acetylhydrazine precursor with phosphorus oxychloride.
-
Step 1: Preparation of 1-(Chloroacetyl)-2-acetylhydrazine.
-
To a solution of acetylhydrazide (1.0 eq) in a suitable solvent (e.g., THF), chloroacetyl chloride (1.1 eq) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The solvent is removed under reduced pressure, and the crude product is used in the next step without further purification.
-
-
Step 2: Cyclodehydration.
-
The crude 1-(chloroacetyl)-2-acetylhydrazine is taken in phosphorus oxychloride (POCl₃) (5-10 volumes).
-
The mixture is heated to reflux (approximately 100 °C) for 4-6 hours until the reaction is complete (monitored by TLC).
-
Excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is poured into crushed ice with stirring.
-
The precipitated solid is filtered, washed with water until neutral, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Method 2: Synthesis via Cyclodehydration using Burgess Reagent
This protocol offers a milder alternative to POCl₃ for the cyclization step.
-
Step 1: Preparation of 1-(Chloroacetyl)-2-acetylhydrazine.
-
Follow Step 1 as described in Method 1.
-
-
Step 2: Cyclodehydration.
-
To a solution of 1-(chloroacetyl)-2-acetylhydrazine (1.0 eq) in an anhydrous solvent such as toluene or dioxane (10 volumes), Burgess reagent (1.5 eq) is added.[2][3]
-
The reaction mixture is heated to 100 °C for 16 hours.[2][3]
-
The reaction is monitored by TLC for completion.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.[2][3]
-
Synthetic Workflow Visualization
The following diagram illustrates the general synthetic pathway for the preparation of this compound.
Caption: General synthetic workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. CN117964574A - A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole - Google Patents [patents.google.com]
Cytotoxicity of 1,3,4-Oxadiazole Derivatives: A Comparative Guide for Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, demonstrating a wide array of pharmacological activities, including significant anticancer potential.[1][2][3] Derivatives of 1,3,4-oxadiazole have been shown to exert cytotoxic effects against a multitude of cancer cell lines through various mechanisms of action, such as the inhibition of enzymes, growth factors, and kinases.[1][4] This guide provides a comparative analysis of the cytotoxic activity of various 1,3,4-oxadiazole derivatives, presenting key experimental data to aid in the evaluation and selection of compounds for further investigation in cancer drug discovery.
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various 1,3,4-oxadiazole derivatives against several human cancer cell lines, as determined by in vitro cytotoxicity assays.
Table 1: Cytotoxicity of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 4h | A549 | Lung Carcinoma | < 0.14 | Cisplatin | 4.98 |
| 4i | A549 | Lung Carcinoma | 1.59 | Cisplatin | 4.98 |
| 4l | A549 | Lung Carcinoma | 1.80 | Cisplatin | 4.98 |
| AMK OX-9 | A549 | Lung Carcinoma | 20.73 | - | - |
| AMK OX-8 | A549 | Lung Carcinoma | 25.04 | - | - |
| AMK OX-12 | A549 | Lung Carcinoma | 41.92 | - | - |
| AMK OX-11 | A549 | Lung Carcinoma | 45.11 | - | - |
| 4g | C6 | Rat Glioma | 8.16 | - | - |
| 4f | C6 | Rat Glioma | 13.04 | - | - |
| AMK OX-10 | HeLa | Cervical Carcinoma | 5.34 | - | - |
| AMK OX-12 | HeLa | Cervical Carcinoma | 32.91 | - | - |
| AMK OX-8 | HeLa | Cervical Carcinoma | 35.29 | - | - |
| AMK OX-12 | Hep-2 | Larynx Carcinoma | 0.0007 (at 72h) | - | - |
| 3e | MDA-MB-231 | Breast Adenocarcinoma | Lower than HT-29 | Doxorubicin | - |
| CMO | HCCLM3 | Hepatocellular Carcinoma | 27.5 | - | - |
Data compiled from multiple sources.[5][6][7][8]
Experimental Protocols
The determination of cytotoxicity is a fundamental step in the evaluation of potential anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]
MTT Assay Protocol for Cytotoxicity Assessment
This protocol outlines the general steps for determining the cytotoxic effects of novel 1,3,4-oxadiazole derivatives on cancer cell lines.
1. Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10][11]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10][11]
2. Compound Treatment:
-
Prepare a stock solution of the 1,3,4-oxadiazole derivative in a suitable solvent, such as DMSO.
-
On the day of the experiment, prepare serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations. The final concentration of the solvent should not exceed a level that causes cytotoxicity (typically ≤ 0.5% for DMSO).[11]
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic drug like cisplatin or doxorubicin).[10]
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[10]
3. MTT Addition and Incubation:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10][11]
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9][12]
4. Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution, such as DMSO or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the formazan crystals.[10][11]
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[9]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Potential Signaling Pathways and Mechanisms of Action
The cytotoxic effects of 1,3,4-oxadiazole derivatives are attributed to their interaction with various cellular targets and signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Some derivatives have been found to induce apoptosis through the intrinsic mitochondrial pathway, as evidenced by changes in mitochondrial membrane potential.[6] Furthermore, the activation of caspase-3, a key executioner caspase in apoptosis, has been observed following treatment with certain 1,3,4-oxadiazole compounds.[5]
Several studies have pointed towards the inhibition of specific enzymes as a mechanism of action. For instance, some derivatives have shown potent inhibitory activity against matrix metalloproteinase-9 (MMP-9), an enzyme involved in cancer cell invasion and metastasis.[5] Others have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[1][4]
The NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation, has also been identified as a target. Certain 1,3,4-oxadiazole derivatives have been shown to suppress the phosphorylation of key proteins in this pathway, such as IκB and p65, thereby inhibiting its activation.[8]
Caption: Overview of targeted enzymes and signaling pathways by 1,3,4-oxadiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Synthesis of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole: A Comparative Guide with Isotopic Labeling
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized molecule is paramount. This guide provides a comparative analysis of synthetic routes for 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole, with a central focus on validating the primary synthesis pathway through a proposed isotopic labeling study. Experimental protocols and performance data for alternative methods are also presented for a comprehensive evaluation.
Primary Synthesis Route: Cyclodehydration of N,N'-diacylhydrazine
The most common and direct method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of an N,N'-diacylhydrazine intermediate.[1][2][3] In the case of this compound, this involves the reaction of acetic hydrazide with chloroacetyl chloride to form N'-acetyl-2-chloroacetohydrazide, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃).[4][5]
Proposed Isotopic Labeling Validation
To unequivocally validate this synthetic pathway and confirm the origin of each atom in the final oxadiazole ring, a ¹³C isotopic labeling study is proposed. This study involves the synthesis of the target molecule using isotopically labeled precursors and subsequent analysis by mass spectrometry and ¹³C NMR to determine the position of the label.
Experimental Workflow for Isotopic Labeling:
Caption: Workflow for the synthesis and validation of isotopically labeled this compound.
Experimental Protocols
Protocol 1: Synthesis of N'-acetyl-2-chloroacetohydrazide
-
To a solution of acetic hydrazide (1.0 eq) in a suitable solvent such as dichloromethane, chloroacetyl chloride (1.05 eq) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The resulting precipitate is filtered, washed with cold solvent, and dried to yield the N,N'-diacylhydrazine intermediate.
Protocol 2: Synthesis of this compound
-
The N'-acetyl-2-chloroacetohydrazide (1.0 eq) is added portion-wise to an excess of phosphorus oxychloride (POCl₃) at 0 °C.[6]
-
The reaction mixture is then heated at reflux for 2-3 hours.[6]
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure product.
Expected Validation Results
-
Mass Spectrometry: The mass spectrum of the final product is expected to show a molecular ion peak at m/z corresponding to the ¹³C-labeled compound, confirming the incorporation of the isotope.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will exhibit a significantly enhanced signal for the carbon atom of the methyl group attached to the oxadiazole ring, confirming its origin from the [1-¹³C]acetic acid.
Comparison with Alternative Synthesis Methods
While the cyclodehydration of diacylhydrazines is a robust method, other synthetic strategies for 2,5-disubstituted-1,3,4-oxadiazoles exist. Below is a comparison of two alternative methods.
| Parameter | Method 1: Cyclodehydration (Primary) | Method 2: From Carboxylic Acids & Hydrazides with other Dehydrating Agents | Method 3: From Orthoesters |
| Starting Materials | Acetic hydrazide, Chloroacetyl chloride | Acetic acid, Chloroacetic hydrazide | Acetic hydrazide, Triethyl orthoacetate, Chloroacetic acid |
| Dehydrating Agent | Phosphorus oxychloride (POCl₃) | Thionyl chloride (SOCl₂), Polyphosphoric acid (PPA)[5] | Not required (acid catalyst may be used)[7] |
| Reaction Conditions | Reflux, 2-3 hours | Often requires heating | Typically reflux conditions |
| Typical Yield | Good to excellent (often >70%)[4] | Variable, can be comparable to POCl₃ method | Moderate to good |
| Advantages | Widely applicable, reliable | Avoids potentially harsh POCl₃ | Milder conditions, avoids strong dehydrating agents |
| Disadvantages | POCl₃ is corrosive and requires careful handling | Reagents can also be harsh and corrosive | Limited by availability of orthoester |
Signaling Pathway of the Primary Synthesis Route:
Caption: Key steps in the synthesis of this compound.
Conclusion
The synthesis of this compound via the cyclodehydration of N'-acetyl-2-chloroacetohydrazide using phosphorus oxychloride is a well-established and efficient method. The proposed isotopic labeling study provides a definitive approach to validate the reaction mechanism and ensure the structural integrity of the final product. While alternative synthetic routes offer different advantages, the primary method remains a reliable choice for obtaining this important heterocyclic compound. The selection of the most appropriate synthetic strategy will ultimately depend on the specific requirements of the research, including scale, available reagents, and desired purity.
References
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. science.eurekajournals.com [science.eurekajournals.com]
- 4. eprints.utar.edu.my [eprints.utar.edu.my]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups | MDPI [mdpi.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
For Immediate Reference: Proper handling and disposal of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole are critical to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals.
This guide outlines the necessary operational and disposal procedures for this compound, a halogenated organic compound. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| CAS Number | 3914-42-9 | [1][2] |
| Molecular Formula | C₄H₅ClN₂O | [1][2] |
| Molecular Weight | 132.55 g/mol | [1][2] |
| Physical Form | Solid-Liquid Mixture | [3] |
| Melting Point | 135-137 °C | [3][4] |
| Boiling Point | 211.7 °C at 760 mmHg | [3][4] |
| Density | 1.291 g/cm³ | [3][4] |
| Storage Temperature | 4°C | [3] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Key hazard information includes:
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses with side shields or chemical splash goggles
-
A standard laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Detailed Disposal Protocol
The following step-by-step procedure is based on established best practices for the disposal of halogenated organic hazardous waste.
Step 1: Waste Segregation
-
Crucially, do not mix this compound waste with non-halogenated organic waste or any other incompatible waste streams.
-
Collect all waste containing this compound in a designated, properly labeled hazardous waste container.
Step 2: Waste Container Management
-
Use a clean, dry, and compatible container for waste collection. The container must be in good condition with a secure, tight-fitting lid.
-
The container must be clearly labeled as "Hazardous Waste: this compound". The label should also include the date of accumulation.
Step 3: Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.
Step 4: Professional Disposal
-
The disposal of this compound must be conducted through a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste container.
-
The primary method of disposal for halogenated organic waste is incineration at a regulated hazardous waste facility.
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the relevant Safety Data Sheets for all chemicals used.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
